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2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide Documentation Hub

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  • Product: 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
  • CAS: 874908-12-0

Core Science & Biosynthesis

Foundational

Repaglinide Biotransformation and the M2 Metabolite Formation Pathway: A Technical Whitepaper

Executive Summary Repaglinide is a rapid-acting meglitinide analog utilized for the management of type 2 diabetes mellitus . Unlike renally cleared antidiabetics, repaglinide is almost entirely eliminated via hepatic bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Repaglinide is a rapid-acting meglitinide analog utilized for the management of type 2 diabetes mellitus . Unlike renally cleared antidiabetics, repaglinide is almost entirely eliminated via hepatic biotransformation, making its pharmacokinetic profile highly sensitive to enzymatic induction or inhibition . This whitepaper provides an in-depth mechanistic analysis of repaglinide’s metabolic fate, focusing specifically on the formation of its primary in vivo metabolite, the oxidized dicarboxylic acid M2. By dissecting the roles of Cytochrome P450 (CYP) enzymes and cytosolic Aldehyde Dehydrogenase (ALDH), we establish a robust framework for designing in vitro assays that accurately predict in vivo clearance and drug-drug interactions (DDIs).

The Pharmacokinetic Landscape and Hepatic Uptake

Following oral administration, repaglinide is rapidly absorbed but undergoes extensive first-pass metabolism. A critical, rate-limiting step prior to biotransformation is its active hepatic uptake, mediated predominantly by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1, encoded by the SLCO1B1 gene) 1. Once internalized by hepatocytes, less than 2% of the parent drug is excreted unchanged; the vast majority is converted into inactive metabolites that are subsequently excreted via the biliary route into the feces .

Cytochrome P450-Mediated Metabolism: CYP2C8 vs. CYP3A4

The initial phase of repaglinide metabolism is driven by two principal microsomal enzymes: CYP2C8 and CYP3A4 2. Their relative contributions dictate the specific metabolic branching:

  • CYP2C8 Pathway: Primarily responsible for the hydroxylation of the piperidine ring to form the M4 metabolite , and the hydroxylation of the isopropyl moiety to form M0-OH [[2]](). The M4 pathway is highly specific and is often utilized as a clinical probe for CYP2C8 activity 3.

  • CYP3A4 Pathway: Dominates the N-dealkylation and oxidative ring-opening processes, leading to the formation of the M2 and M1 metabolites 2.

The M2 Formation Pathway: A Mechanistic Deep Dive

The M2 metabolite (an oxidized dicarboxylic acid) accounts for approximately 60% of the administered dose recovered in feces . Historically, in vitro studies utilizing standard Human Liver Microsomes (HLMs) failed to generate M2 as the major metabolite, leading to a profound underprediction of in vivo clearance 2.

This discrepancy was resolved by identifying the multi-compartmental nature of M2 formation 3. The pathway is a sequential, two-step enzymatic process:

  • Microsomal Cleavage: CYP3A4 (with minor contributions from CYP2C8) catalyzes the oxidative cleavage of repaglinide's piperidine ring, yielding a transient, highly reactive aldehyde intermediate 3.

  • Cytosolic Oxidation: This intermediate is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) , an enzyme located in the cytosol, to form the stable dicarboxylic acid M2 3. Further N-dealkylation and oxidation of M2 (or the intermediate) yields the aromatic amine M1 .

Because standard ultracentrifugation during HLM preparation washes away the cytosolic fraction, HLMs are deficient in ALDH. Consequently, the aldehyde intermediate cannot efficiently convert to M2 in vitro unless S9 fractions or intact hepatocytes are utilized 3.

Pathway Repaglinide Repaglinide (Parent Drug) M4 M4 Metabolite (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 (Primary) M0_OH M0-OH Metabolite (Isopropyl Hydroxylation) Repaglinide->M0_OH CYP2C8 M7 M7 Metabolite (Acyl Glucuronide) Repaglinide->M7 UGTs Intermediate Ring-Opened Aldehyde Intermediate Repaglinide->Intermediate CYP3A4 (Major) CYP2C8 (Minor) Oxidative Ring Opening M2 M2 Metabolite (Oxidized Dicarboxylic Acid) Intermediate->M2 Cytosolic ALDH (Aldehyde Dehydrogenase) M1 M1 Metabolite (Aromatic Amine) M2->M1 N-dealkylation / Oxidation

Caption: Repaglinide biotransformation highlighting the CYP3A4 and ALDH-dependent M2 formation pathway.

Quantitative Data Presentation

The choice of in vitro system drastically alters the observed metabolic profile. The table below summarizes the relative abundance and primary enzymatic drivers for each metabolite based on comprehensive in vitro and in vivo assessments 23.

MetaboliteChemical StructurePrimary Enzyme(s)In Vivo AbundanceIn Vitro System Required for Accurate IVIVE
M2 Oxidized dicarboxylic acidCYP3A4 + ALDH~60% (Major)Hepatocytes or S9 Fractions
M1 Aromatic amineCYP3A4~4%HLM, S9, or Hepatocytes
M4 Hydroxylated piperidineCYP2C8MinorHLM, S9, or Hepatocytes
M7 Acyl glucuronideUGTsMinorHepatocytes (requires UDPGA)

Experimental Protocol: Self-Validating In Vitro Metabolic Profiling

To accurately map the M2 formation pathway and establish the causality of ALDH, researchers must employ a differential in vitro system approach. This protocol validates the necessity of cytosolic components by using the system itself as an internal control.

Objective: Compare the intrinsic clearance ( CLint​ ) and M2 formation rates across HLMs (lacking ALDH) and S9 fractions (containing ALDH).

Step-by-Step Methodology:

  • System Preparation: Thaw pooled human liver microsomes (HLMs) and human S9 fractions on ice. Dilute both systems to a final protein concentration of 1.0 mg/mL using 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Supplementation (Critical Causality Step):

    • To both systems, add 1 mM NADPH to initiate CYP450 activity.

    • Differential Step: To the S9 fraction, additionally supplement with 1 mM NAD+. NAD+ is the obligate cofactor for ALDH. Omitting NAD+ in S9 fractions will result in a false-negative for M2 formation, mimicking HLM data 3.

  • Substrate Incubation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by spiking repaglinide to a final concentration of 1.0 µM (ensure organic solvent concentration remains <0.1% v/v).

  • Time-Course Sampling: At designated intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Termination: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., Repaglinide-d5).

  • Protein Precipitation & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the supernatant using reversed-phase liquid chromatography coupled to a tandem mass spectrometer in positive ESI mode. Monitor specific MRM transitions for parent repaglinide, M1, M2, and M4.

Workflow Start In Vitro System Selection HLM Human Liver Microsomes (HLM) (Lacks Cytosolic ALDH) Start->HLM S9 Human S9 Fractions (Contains Cytosolic ALDH) Start->S9 Incubation1 Incubation + NADPH (CYP Active) HLM->Incubation1 Incubation2 Incubation + NADPH + NAD+ (CYP & ALDH Active) S9->Incubation2 Analysis LC-MS/MS Quantification (M1, M2, M4) Incubation1->Analysis Incubation2->Analysis Result1 Low M2 Formation (Intermediate Accumulates) Analysis->Result1 HLM Data Result2 High M2 Formation (Accurate In Vivo Reflection) Analysis->Result2 S9 Data

Caption: Differential in vitro workflow demonstrating how system selection dictates ALDH-mediated M2 detection.

Clinical Implications and Drug-Drug Interactions

The dual-pathway metabolism of repaglinide (CYP2C8 and CYP3A4) theoretically provides a compensatory mechanism if one enzyme is inhibited 2. However, clinical data reveals that repaglinide is highly susceptible to profound DDIs when upstream transporters or both enzymes are affected.

For instance, the co-administration of cyclosporine—a potent inhibitor of both CYP3A4 and the OATP1B1 hepatic uptake transporter—markedly raises repaglinide plasma concentrations (AUC increases by up to 244%), significantly elevating the risk of severe hypoglycemia 4. Because cyclosporine inhibits CYP3A4, it directly suppresses the formation of the M1 and M2 metabolites, forcing the drug to rely on the CYP2C8/M4 pathway, which is insufficient to handle the metabolic load alone 4.

References

  • A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance.PubMed / NIH.
  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide.PMC / NIH.
  • PRANDIN® (repaglinide) Tablets Prescribing Information.FDA.
  • The effect of SLCO1B1 polymorphism on repaglinide pharmacokinetics persists over a wide dose range.PMC / NIH.
  • Cyclosporine markedly raises the plasma concentrations of repaglinide.PubMed / NIH.

Sources

Exploratory

Pharmacokinetics and Bioanalytical Profiling of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Executive Summary Repaglinide is a rapid-acting meglitinide analog utilized for the management of postprandial hyperglycemia in type 2 diabetes mellitus. Its clinical efficacy is tightly governed by its rapid hepatic cle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Repaglinide is a rapid-acting meglitinide analog utilized for the management of postprandial hyperglycemia in type 2 diabetes mellitus. Its clinical efficacy is tightly governed by its rapid hepatic clearance, which prevents systemic accumulation and mitigates the risk of severe hypoglycemia[1]. The cornerstone of this pharmacokinetic profile is its primary biotransformation product: 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide , universally designated in pharmacokinetic literature as the M2 metabolite (CAS 874908-12-0)[].

This technical whitepaper provides an in-depth analysis of the M2 metabolite, exploring the structural causality of its formation, its role in repaglinide's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the validated bioanalytical workflows required for its quantification in clinical pharmacokinetics.

Structural Causality: The Piperidine Ring Opening

The pharmacological activity of repaglinide relies heavily on its highly lipophilic piperidine ring, which facilitates high-affinity binding to the SUR1 (sulfonylurea receptor 1) subunit of ATP-dependent potassium channels on pancreatic beta cells[3][4].

The formation of the M2 metabolite is a classic example of mechanism-based metabolic deactivation. The biotransformation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, working in tandem with cytosolic dehydrogenases[1].

  • α -Carbon Hydroxylation : CYP3A4 initiates an oxidative attack on the α -carbon of the piperidine ring, forming an unstable carbinolamine intermediate.

  • Ring Opening : The carbinolamine spontaneously undergoes heterolytic cleavage, opening the piperidine ring to form an amino-aldehyde intermediate.

  • Oxidation to Dicarboxylic Acid : Cytosolic enzymes rapidly oxidize the terminal aldehyde into a carboxylic acid, yielding the stable dicarboxylic acid derivative: 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide[5].

Pharmacodynamic Consequence : The conversion of a lipophilic piperidine ring into a highly polar, flexible 5-carboxypentylamine chain drastically alters the 3D pharmacophore and increases the topological polar surface area (TPSA). Consequently, the M2 metabolite completely loses its binding affinity for the SUR1 receptor, rendering it pharmacologically inactive[1].

Table 1: Physicochemical Properties of the M2 Metabolite
ParameterSpecification
Chemical Name 4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Common Designation Repaglinide M2 Metabolite
CAS Number 874908-12-0[]
Molecular Formula C₂₇H₃₆N₂O₆
Molecular Weight 484.59 g/mol
Pharmacological Activity Inactive (No hypoglycemic effect)[1]

Mechanistic Pharmacokinetics (ADME)

The pharmacokinetic fate of repaglinide is dictated by its rapid shunting into the M2 pathway.

Biotransformation Dynamics

Repaglinide is extensively metabolized in the liver. While CYP2C8 mediates the hydroxylation of the piperidine ring to form the minor M4 metabolite, CYP3A4 dominates the primary clearance pathway by driving the piperidine ring-opening cascade to form M2[5]. M2 can undergo further minor oxidation to form the aromatic amine M1[3].

Pathway Repaglinide Repaglinide (Parent Drug) CYP3A4 CYP3A4 + Cytosolic Enzymes Repaglinide->CYP3A4 Piperidine Ring Opening CYP2C8 CYP2C8 Repaglinide->CYP2C8 Hydroxylation M2 M2 Metabolite (2-Despiperidyl-2-(5-carboxypentylamine)) CYP3A4->M2 Oxidation to Dicarboxylic Acid M4 M4 Metabolite (Hydroxylated Piperidine) CYP2C8->M4 M1 M1 Metabolite (Aromatic Amine) M2->M1 Further Oxidation Excretion Biliary Excretion (Feces) M2->Excretion ~60% of Administered Dose M1->Excretion M4->Excretion

Fig 1: Hepatic biotransformation pathway of Repaglinide into the M2 metabolite.

Clearance and Biliary Excretion

Because the M2 metabolite is a highly polar dicarboxylic acid, it is an optimal substrate for hepatic efflux transporters (such as OATP1B1 and MRP2) that direct compounds into the bile[6][7]. Radiotracer studies ( 14 C-repaglinide) demonstrate that renal clearance plays a negligible role in repaglinide elimination. Instead, the drug is cleared almost entirely via biliary excretion into the feces[8].

Table 2: Excretion Profile of Repaglinide (% of Administered Dose)
Excretion Route / AnalytePercentage of Total DoseClinical Implication
Total Fecal Excretion ~90%Primary route of elimination[8].
M2 Metabolite (in Feces) 60% - 66%M2 is the dominant clearance vehicle[1][8].
Total Urinary Excretion ~8%Minor clearance pathway.
Unchanged Parent (in Urine) < 0.1%Negligible; implies high metabolic liability[1].

Clinical Implications: Drug-Drug Interactions (DDIs)

Because the formation of M2 is heavily dependent on CYP3A4, the pharmacokinetics of repaglinide are highly susceptible to co-administered CYP modulators. Inhibition of CYP3A4 suppresses the formation of M2, forcing the parent drug to accumulate or shunting metabolism toward the CYP2C8/M4 pathway[3][9].

Table 3: Impact of Co-administered Drugs on Repaglinide Pharmacokinetics
Co-administered DrugMechanism of InteractionImpact on Repaglinide PKClinical Recommendation
Gemfibrozil Strong CYP2C8 inhibitor8-fold increase in Repaglinide AUC[9].Contraindicated. Severe risk of prolonged hypoglycemia[9].
Cyclosporine CYP3A4 & OATP1B1 inhibitorDecreases M2 formation; +144% increase in Repaglinide AUC[6][9].Use with extreme caution; monitor blood glucose closely[3].
Clarithromycin Strong CYP3A4 inhibitorDecreases M2 formation; moderate increase in Repaglinide AUC[3][6].Dose adjustment may be necessary.
Rifampin CYP3A4 / CYP2C8 inducerAccelerates M2/M4 formation; 32-85% reduction in Repaglinide AUC[9].May result in loss of glycemic control; adjust dose.

Bioanalytical Workflow: LC-MS/MS Quantification of M2

To accurately map the pharmacokinetic profile of repaglinide, researchers must quantify both the parent drug and the M2 metabolite in plasma and feces. The following protocol outlines a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow.

Scientific Rationale for Methodological Choices
  • Internal Standard (IS) : Repaglinide M2-d4 (a stable isotope-labeled standard) is utilized. Because it co-elutes exactly with the M2 analyte, it perfectly corrects for any ion suppression caused by the biological matrix during Electrospray Ionization (ESI)[10].

  • Mobile Phase Additive : 0.1% Formic Acid is critical. It ensures the carboxylic acid moieties of M2 remain protonated, enhancing retention on the hydrophobic C18 column and significantly boosting ionization efficiency in ESI+ mode.

Step-by-Step Protocol

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot : Transfer 50 µL of human plasma (or homogenized fecal extract) into a 96-well collection plate.

  • Spike IS : Add 10 µL of Repaglinide M2-d4 working solution (100 ng/mL in 50% methanol).

  • Precipitation : Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to denature and precipitate plasma proteins.

  • Extraction : Vortex the plate vigorously for 5 minutes at 1000 rpm.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Transfer 150 µL of the clear supernatant to a clean autosampler vial.

Phase 2: UHPLC Separation

  • Column : Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases :

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : Run a ballistic gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: MS/MS Detection (Self-Validating System)

  • Ionization : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions :

    • Monitor M2 at m/z 485.6 [Specific Fragment Ion].

    • Monitor M2-d4 (IS) at m/z 489.6 [Specific Fragment Ion].

  • System Suitability Test (SST) : Before analyzing clinical samples, inject 6 replicates of a Low-QC sample. The system is validated for the run only if the Coefficient of Variation (CV%) of the M2 peak area is 5%.

Workflow Sample 1. Aliquot Matrix (Plasma/Feces Homogenate) Spike 2. Spike Internal Standard (M2-d4 Isotope) Sample->Spike Extraction 3. Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extraction Centrifuge 4. Centrifugation (14,000 rpm, 10 min) Extraction->Centrifuge LC 5. UHPLC Separation (C18 Column, Gradient Elution) Centrifuge->LC MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS

Fig 2: LC-MS/MS bioanalytical workflow for the quantification of the M2 metabolite.

References

  • Drug-drug and food-drug pharmacokinetic interactions with new insulinotropic agents repaglinide and nateglinide. PubMed (NIH). Available at:[Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • PHARMACOKINETIC INTERACTIONS AFFECTING THE ANTIDIABETIC REPAGLINIDE. HELDA - Helsinki.fi. Available at: [Link]

  • Repaglinide Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Available at:[Link]

  • Absorption, metabolism and excretion of a single oral dose of (14)C-repaglinide during regular dosing. PubMed (NIH). Available at:[Link]

  • Repaglinide M2 Metabolite and Stable Isotopes. Axios Research. Available at:[Link]

Sources

Foundational

Biological Activity of Repaglinide M2 Metabolite: Structural Dynamics, Pharmacokinetics, and Analytical Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Repaglinide is a short-acting, non-sulfonylurea insulin secretagogue (megliti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Repaglinide is a short-acting, non-sulfonylurea insulin secretagogue (meglitinide class) widely prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium ( KATP​ ) channels in pancreatic beta cells, triggering calcium influx and subsequent insulin exocytosis[1].

While the pharmacodynamics of the parent drug are well-characterized, its extensive hepatic biotransformation yields several metabolites—most notably the M2 metabolite (an oxidized dicarboxylic acid). Although M2 lacks clinically significant hypoglycemic activity[2], understanding its biological footprint is critical for drug development professionals. The M2 metabolite serves as a primary biomarker for CYP3A4 and aldehyde dehydrogenase (ALDH) activity, plays a central role in drug-drug interactions (DDIs), and its hepatic clearance is heavily dependent on the OATP1B1 (SLCO1B1) transporter[3].

This whitepaper provides an in-depth mechanistic analysis of the M2 metabolite, detailing its structural biology, pharmacokinetic pathways, and the validated in vitro protocols required to quantify its formation and clearance.

Structural Biology & Loss of Pharmacodynamic Activity

To understand why the M2 metabolite is biologically inactive at the therapeutic target, we must examine the structural requirements for SUR1 binding.

Cryo-electron microscopy (cryo-EM) structures of the pancreatic KATP​ channel reveal that repaglinide binds specifically to a transmembrane pocket within the SUR1 subunit (often referred to as the B-site)[1]. The lipophilic piperidine ring and the benzoic acid moiety of the parent drug are crucial for anchoring the molecule within this hydrophobic pocket, locking the channel in a closed conformation.

The Biotransformation to M2

The M2 metabolite is formed via the N-dealkylation of repaglinide's piperidine ring, followed by further oxidation mediated by aldehyde dehydrogenase (ALDH)[4]. This structural conversion transforms the highly lipophilic parent drug into a dicarboxylic acid derivative [5].

Causality of Inactivity: The introduction of an additional carboxyl group drastically alters the molecule's electrostatic surface and steric profile. This increased polarity and altered geometry prevent M2 from effectively intercalating into the hydrophobic B-site of the SUR1 subunit. Consequently, the M2 metabolite exhibits no meaningful binding affinity for KATP​ channels and does not contribute to the glucose-lowering effect of the drug[6].

Metabolic Pathways and Pharmacokinetics

Repaglinide is almost completely eliminated via hepatic metabolism, with less than 2% of the parent drug excreted unchanged in feces[6]. The biotransformation network is driven primarily by two cytochrome P450 enzymes: CYP2C8 and CYP3A4[7].

  • CYP2C8 is primarily responsible for the hydroxylation of the piperidine ring, forming the M4 metabolite [7].

  • CYP3A4 , operating in tandem with ALDH, catalyzes the formation of the M2 metabolite , which can be further oxidized into the aromatic amine M1 metabolite [8].

Despite the dual-pathway nature of repaglinide clearance, in vivo radiolabeled studies demonstrate that M2 is the predominant systemic and excretory metabolite , accounting for approximately 60–66% of the administered dose recovered in feces[8].

The Role of Hepatic Transporters (OATP1B1)

The structural shift to a dicarboxylic acid not only abolishes pharmacodynamic activity but also restricts the passive membrane permeability of M2. Because M2 contains additional carboxyl groups, it is less permeable to the hepatocyte plasma membrane compared to the lipophilic parent drug[3]. Therefore, the hepatic uptake and subsequent biliary excretion of M2 are highly dependent on active transport mechanisms, specifically the organic anion transporting polypeptide 1B1 (OATP1B1 , encoded by the SLCO1B1 gene). Polymorphisms in SLCO1B1 (such as the c.521T>C variant) significantly impair the hepatic uptake of repaglinide and alter the systemic exposure of the M2 metabolite[3].

Quantitative Data Summary

Table 1: Pharmacokinetic & Structural Profile of Repaglinide vs. M2 Metabolite

ParameterRepaglinide (Parent Drug)M2 Metabolite
Chemical Classification Carbamoyl methyl benzoic acidOxidized dicarboxylic acid
Primary Catalysts N/ACYP3A4 (N-dealkylation) + ALDH
SUR1 Binding / Activity High Affinity (Potent Agonist)Inactive (No binding affinity)
Membrane Permeability High (Passive Diffusion)Low (Requires OATP1B1 active transport)
Primary Excretion Route Hepatic/Biliary (<2% unchanged)Fecal (~60-66% of administered dose)

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of repaglinide, highlighting the central role of CYP3A4 and ALDH in generating the M2 dicarboxylic acid.

MetabolicPathway Repaglinide Repaglinide (Active Parent Drug) M2 M2 Metabolite (Dicarboxylic Acid) Repaglinide->M2 CYP3A4 (N-dealkylation) + Aldehyde Dehydrogenase M4 M4 Metabolite (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 (Hydroxylation) M7 M7 Metabolite (Acyl Glucuronide) Repaglinide->M7 UGTs (Glucuronidation) M1 M1 Metabolite (Aromatic Amine) M2->M1 CYP3A4 (Oxidation) Excretion Biliary/Fecal Excretion (~60-66% as M2) M2->Excretion OATP1B1 Transport & Biliary Efflux

Fig 1: Repaglinide biotransformation pathway highlighting the formation and excretion of M2.

Experimental Methodologies: In Vitro Assessment

To accurately assess drug-drug interactions (DDIs) or the impact of specific enzyme inhibitors on repaglinide clearance, researchers must quantify the formation kinetics of the M2 metabolite. The following protocol outlines a self-validating system using cryopreserved human hepatocytes.

Protocol: LC-MS/MS Quantification of M2 Formation Kinetics

Rationale: While human liver microsomes (HLMs) contain CYP enzymes, they lack the full complement of cytosolic enzymes (like ALDH) and functional transporters. Cryopreserved hepatocytes provide a complete cellular system, allowing for the simultaneous assessment of CYP3A4-mediated N-dealkylation, ALDH-mediated oxidation, and OATP1B1-mediated transport[4].

Step 1: Hepatocyte Thawing and Plating

  • Thaw pooled cryopreserved human hepatocytes at 37°C.

  • Resuspend in Williams' Medium E supplemented with cell maintenance additives.

  • Assess viability using Trypan Blue exclusion (viability must be >80% for reliable kinetic modeling).

Step 2: Substrate Incubation & Self-Validation (Inhibition)

  • Prepare a concentration gradient of repaglinide (0.1 µM to 300 µM) to capture both linear and saturated kinetic phases.

  • Self-Validation Control: Run parallel incubations with selective inhibitors to validate the enzymatic pathways:

    • CYP3A4 Inhibition: Add Ketoconazole (1 µM). This should suppress M2 formation by >70%[8].

    • CYP2C8 Inhibition: Add Montelukast (2 µM) or Gemfibrozil glucuronide. This should minimally affect M2 but heavily suppress M4 formation[8].

  • Incubate the reactions at 37°C in a 5% CO2​ incubator for 45 minutes.

Step 3: Reaction Termination and Extraction

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled Repaglinide-d5).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Analytical Quantification

  • Inject the sample onto a C18 reverse-phase column.

  • Utilize a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Monitor the specific mass transitions for the parent drug, the M2 dicarboxylic acid, and the internal standard.

Step 5: Kinetic Modeling

  • Plot the velocity of M2 formation ( V ) against the substrate concentration ( [S] ).

  • Fit the data to the Michaelis-Menten equation ( V=Vmax​×[S]/(Km​+[S]) ) to derive the unbound intrinsic clearance ( CLint,u​ ).

Workflow Step1 Hepatocyte Isolation & Plating Step2 Incubation with Repaglinide (0.1-300 µM) Step1->Step2 Step3 Addition of Inhibitors (e.g., Ketoconazole) Step2->Step3 Pathway Validation Step4 LC-MS/MS Quantification Step2->Step4 Direct Analysis Step3->Step4 Step5 Kinetic Modeling (Km, Vmax, CLint) Step4->Step5

Fig 2: Experimental workflow for the in vitro assessment of M2 formation kinetics.

Clinical & Toxicological Implications

The biological "activity" of the M2 metabolite lies not in its pharmacodynamics, but in its role as a pharmacokinetic indicator.

Because M2 formation is highly dependent on CYP3A4, co-administration of repaglinide with strong CYP3A4 inhibitors (such as cyclosporine or clarithromycin) drastically reduces the conversion of the parent drug to M2[2]. This metabolic bottleneck leads to a significant increase in the area under the curve (AUC) of the active parent drug, elevating the risk of severe hypoglycemia. Consequently, measuring the ratio of Repaglinide to M2 in clinical pharmacokinetic studies provides a direct readout of in vivo CYP3A4 activity and potential DDI severity.

Furthermore, because M2 relies on OATP1B1 for hepatic clearance, drugs that inhibit this transporter (e.g., gemfibrozil, which inhibits both CYP2C8 and OATP1B1) can cause intracellular accumulation of the parent drug and its metabolites, further complicating the pharmacokinetic profile[8].

References

  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide Source: NIH / PubMed Central URL:[Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]

  • A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance Source: NIH / PubMed URL:[Link]

  • 6JB3: Structure of SUR1 subunit bound with repaglinide Source: RCSB Protein Data Bank URL:[Link]

  • Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism Source: NIH / PubMed Central URL:[Link]

  • Repaglinide | CID 65981 Source: PubChem - NIH URL:[Link]

  • Effects of SLCO1B1 polymorphism on the pharmacokinetics of the oral antidiabetic drugs repaglinide, nateglinide, rosiglitazone, and pioglitazone Source: Helda - University of Helsinki URL:[Link]

Sources

Exploratory

In vitro studies of "2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide"

An in-depth technical analysis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide requires a multidisciplinary approach, bridging molecular biology, analytical chemistry, and mechanistic pharmacokinetic (PK) modeling...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide requires a multidisciplinary approach, bridging molecular biology, analytical chemistry, and mechanistic pharmacokinetic (PK) modeling. This compound, universally recognized in pharmacokinetics as the M2 metabolite of Repaglinide , serves as a critical biomarker for evaluating hepatic drug uptake, cytochrome P450 (CYP450) metabolism, and transporter-enzyme interplay[][2].

The following guide provides a comprehensive framework for conducting in vitro studies on this metabolite, moving beyond basic assays to establish a self-validating, mechanistic understanding of its formation and clearance.

Mechanistic Role and Biotransformation Pathways

Repaglinide is a short-acting meglitinide antidiabetic agent whose systemic clearance is almost entirely dependent on hepatic elimination[]. The drug's disposition is governed by a highly coordinated sequence: active transport into the hepatocyte (primarily via OATP1B1) followed by rapid enzymatic biotransformation[4][5].

Once internalized, Repaglinide undergoes extensive oxidative metabolism mediated by CYP2C8 and CYP3A4[2][]. The primary phase I biotransformation involves the oxidative cleavage and modification of the piperidine ring, yielding 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2) [][2]. Accurately profiling the formation of M2 is essential for predicting in vivo clearance and assessing the risk of drug-drug interactions (DDIs).

MetabolicPathway R Repaglinide (Parent Drug) M2 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2 Metabolite) R->M2 CYP2C8 / CYP3A4 M4 3'-Hydroxy Repaglinide (M4 Metabolite) R->M4 CYP3A4 M1 2-Despiperidyl-2-amino Repaglinide (M1) R->M1 CYP3A4 Gluc Repaglinide Acyl-β-D-glucuronide R->Gluc UGTs

Figure 1: Primary in vitro metabolic pathways of Repaglinide in hepatocytes.

In Vitro Hepatocyte Assays: Experimental Protocols

To accurately quantify the formation of the M2 metabolite and the uptake of the parent drug, researchers must utilize primary plated hepatocytes. Extended incubations (up to 90 minutes) are required to allow the system to reach a steady state between the extracellular media and the intracellular compartment[2][6].

Protocol 2.1: Hepatocyte Preparation and Pre-Incubation
  • Plating : Thaw cryopreserved human or rat hepatocytes and plate at a density of 1×106 cells/mL in collagen-coated 24-well plates using supplemented William's E medium.

  • Equilibration : Following a 2-hour attachment period, aspirate the media. Wash the monolayers twice with pre-warmed, serum-free Dulbecco’s Phosphate-Buffered Saline (DPBS).

    • Causality Note: Serum-free conditions are mandatory. Residual albumin or serum proteins will bind the highly lipophilic Repaglinide, artificially lowering the unbound fraction ( fu​ ) and confounding clearance calculations.

  • Metabolic Inhibition (Decoupling Uptake from Metabolism) : To isolate active uptake kinetics from metabolic depletion, pre-incubate a parallel control group with 1 mM 1-aminobenzotriazole (ABT) for 30 minutes[2][7]. ABT is a non-specific suicide inhibitor of CYP450 enzymes. By blocking the conversion of Repaglinide to M2, the isolated active uptake clearance ( CLactive​ ) can be determined with high precision[6].

Protocol 2.2: Reaction Initiation and Quenching
  • Dosing : Initiate the assay by adding 400 μL of Repaglinide dosing solution (ranging from 0.1 to 300 μM in DPBS) to the cell monolayers. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity[2].

  • Time-Course Sampling : Terminate reactions at precise intervals (e.g., 0.5, 1, 2, 5, 10, 30, 45, and 90 minutes) by adding 400 μL of ice-cold methanol containing a stable-isotope labeled internal standard (e.g., Repaglinide-d5)[2][8].

    • Causality Note: Ice-cold methanol serves a dual purpose: it instantaneously quenches enzymatic activity and precipitates cellular proteins, preparing the sample for downstream extraction.

  • Extraction : Scrape the cells from the wells, transfer the homogenate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis[2].

Self-Validating System Check (Mass Balance): To ensure the integrity of the assay, a mass balance calculation must be performed at every time point. The sum of the parent drug quantified in the extracellular media, the intracellular lysate, and the formed M2 metabolite must equal the initial dosing concentration. A deviation of >15% indicates non-specific binding to the plasticware, requiring the immediate addition of 0.1% bovine serum albumin (BSA) to the media or the transition to ultra-low binding plates.

Analytical Quantification via LC-MS/MS

The precise quantification of the M2 metabolite requires high-resolution mass spectrometry (HR-MS/MS) due to the structural similarities between the parent drug and its various derivatives[9].

  • Chromatography : Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size) to achieve baseline separation of Repaglinide, M2, and Repaglinide acyl-glucuronide.

  • Mobile Phase : Implement a gradient elution utilizing Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • Detection : Employ Electrospray Ionization (ESI) in positive ion mode. The M2 metabolite ( C27​H36​N2​O6​ , MW: 484.6 g/mol ) is monitored using specific Multiple Reaction Monitoring (MRM) transitions calibrated against neat analytical standards[][10].

Mechanistic Pharmacokinetic Modeling

A major pitfall in traditional in vitro clearance assays is the reliance on single-compartment models, which inherently ignore the intracellular accumulation of the drug. To accurately model the kinetics of M2 formation, a mechanistic two-compartment model must be employed[4][6].

CompartmentModel Media Incubation Media (Extracellular) Cell Hepatocyte (Intracellular) Media->Cell Active Uptake (CL_active) Media->Cell Passive Diffusion (P_diff) Metab M2 Metabolite (Intracellular) Cell->Metab Metabolism (CL_met)

Figure 2: Mechanistic two-compartment model for hepatic uptake and metabolism.

This model relies on the simultaneous fitting of extracellular and intracellular concentration-time profiles. The differential equations governing the system account for:

  • Passive Diffusion ( Pdiff​ ) : The bidirectional, non-saturable movement of the drug across the lipid bilayer[6].

  • Active Uptake ( CLactive​ ) : Transporter-mediated influx, defined by Michaelis-Menten parameters ( Vmax​ and Km,u​ )[2].

  • Intracellular Binding ( fu,cell​ ) : The fraction of unbound drug in the cytoplasm available for CYP metabolism[6].

  • Metabolic Clearance ( CLmet​ ) : The specific conversion rate of Repaglinide to M2[2].

By incorporating fu,cell​ and bidirectional diffusion, this model prevents the underestimation of transporter affinity and provides a highly accurate prediction of in vivo hepatic clearance[4][6].

Quantitative Data Presentation

The following table summarizes the established kinetic parameters for Repaglinide uptake and M2 metabolism, demonstrating the high affinity of hepatic transporters for the parent compound and the dominant role of active transport over passive diffusion.

ParameterSymbolHuman HepatocytesRat HepatocytesMechanistic Significance
Unbound Affinity Constant Km,u​ 12.8±3.4μM <10μM Indicates high affinity for hepatic OATP uptake transporters[2][7].
Passive Diffusion Clearance Pdiff,u​ 12.7±3.1μL/min/106 cellsHighly variableRepresents bidirectional movement across the lipid bilayer[7].
Intracellular Unbound Fraction fu,cell​ 0.0740.074Critical for determining the actual concentration available for CYP metabolism[7].
Active Transport Contribution % Uptake68% - 87%>70%Demonstrates that active uptake is the rate-limiting step in clearance[4][6].

References

  • Ménochet, K., et al. "Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model." Journal of Pharmacology and Experimental Therapeutics, 341.1 (2012): 2-15.[Link]

  • Ménochet, K., et al. "Use of mechanistic modeling to assess interindividual variability and interspecies differences in active uptake in human and rat hepatocytes." Drug Metabolism and Disposition, 40.9 (2012): 1744-1756.[Link]

  • SCIEX. "SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle". Mass Spectrometry Spectral Libraries. [Link]

Sources

Foundational

The Analytical Scientist's Guide to Repaglinide Metabolism: From In Vitro Discovery to Structural Elucidation

A Technical Guide for Researchers and Drug Development Professionals Foreword The study of drug metabolism is a cornerstone of modern pharmaceutical development, providing critical insights into a compound's efficacy, sa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The study of drug metabolism is a cornerstone of modern pharmaceutical development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, represents a compelling case study in this domain.[1] Its rapid absorption and extensive hepatic metabolism necessitate a thorough understanding of its biotransformation pathways. This guide offers an in-depth technical exploration of the discovery and identification of Repaglinide metabolites, designed for the discerning researcher and drug development professional. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental design, the validation of analytical methods, and the structural elucidation of key metabolic products.

The Metabolic Landscape of Repaglinide: An Overview

Repaglinide undergoes extensive metabolism in the liver, primarily through two major pathways: oxidative biotransformation and direct conjugation with glucuronic acid.[1][2] This metabolic cascade results in the formation of several key metabolites, none of which possess clinically relevant hypoglycemic activity.[1] The primary metabolites of interest are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), a piperidine ring hydroxylation product (M4), and an acyl glucuronide (M7).[1][3][4]

The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C8 and CYP3A4, plays a pivotal role in the oxidative metabolism of Repaglinide.[1][2] CYP3A4 is primarily responsible for the formation of the M1 and M2 metabolites, while CYP2C8 is the principal catalyst for the formation of the M4 metabolite.[1] Additionally, UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, contribute to the direct glucuronidation of the parent drug.[5]

The following table summarizes the key metabolites of Repaglinide and the enzymes responsible for their formation:

Metabolite IDChemical ModificationPrimary Enzyme(s)
M1 Aromatic AmineCYP3A4
M2 Oxidized Dicarboxylic AcidCYP3A4
M4 Hydroxylation on Piperidine RingCYP2C8
M7 Acyl GlucuronideUGT1A1

In Vitro Experimental Design: A Step-by-Step Approach

The investigation of Repaglinide metabolism in a controlled laboratory setting is fundamental to understanding its biotransformation. Human liver microsomes (HLMs) are a widely used and effective in vitro system for studying phase I metabolic pathways.

Experimental Workflow for In Vitro Metabolism in Human Liver Microsomes

The following diagram illustrates a typical workflow for the in vitro metabolism of Repaglinide using human liver microsomes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Repaglinide Stock Solution D Incubation Mixture (Repaglinide, HLM, Buffer) A->D B Human Liver Microsomes (HLM) B->D C NADPH Regenerating System F Initiate Reaction (Add NADPH) C->F E Pre-incubation (37°C) D->E E->F G Incubation at 37°C F->G H Terminate Reaction (Acetonitrile) G->H I Centrifugation H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Interpretation K->L lcms_workflow A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer 1 (Q1) (Precursor Ion Scan) C->D E Collision Cell (Q2) (Fragmentation) D->E F Mass Analyzer 2 (Q3) (Product Ion Scan) E->F G Detector F->G H Data Acquisition & Processing G->H metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Repaglinide Repaglinide C27H36N2O4 M4 Metabolite M4 Hydroxylation Repaglinide->M4 CYP2C8 M1 Metabolite M1 Aromatic Amine Repaglinide->M1 CYP3A4 M2 Metabolite M2 Oxidized Dicarboxylic Acid Repaglinide->M2 CYP3A4 M7 Metabolite M7 Acyl Glucuronide Repaglinide->M7 UGT1A1

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method for the Quantification of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2 Metabolite)

Introduction & Scientific Context Repaglinide is a short-acting meglitinide analog widely prescribed for the management of type 2 diabetes mellitus. It exerts its therapeutic effect by binding to ATP-dependent potassium...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Repaglinide is a short-acting meglitinide analog widely prescribed for the management of type 2 diabetes mellitus. It exerts its therapeutic effect by binding to ATP-dependent potassium channels on pancreatic beta cells, stimulating insulin release [1]. In vivo, repaglinide is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2C8 and CYP3A4).

A primary metabolic route involves the oxidative ring-opening of the drug's piperidine moiety, resulting in the formation of the M2 metabolite: 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (CAS: 874908-12-0; Formula: C27H36N2O6) [4]. Accurate quantification of this specific metabolite is critical for pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and identifying degradation impurities in bulk active pharmaceutical ingredients (APIs) [2].

G Repa Repaglinide (Parent Drug) CYP CYP2C8 & CYP3A4 (Hepatic Oxidation) Repa->CYP Piperidine ring opening M2 M2 Metabolite 2-Despiperidyl-2-(5-carboxypentylamine) CAS: 874908-12-0 CYP->M2 Oxidation to carboxylic acid Excretion Biliary/Fecal Excretion M2->Excretion Clearance

Metabolic pathway of Repaglinide to its M2 metabolite via CYP450 oxidation.

Mechanistic Chromatography: The "Why" Behind the Method

Designing a robust High-Performance Liquid Chromatography (HPLC) method for the M2 metabolite requires understanding the structural causality of the analyte.

Polarity Shift: The parent drug, repaglinide, is relatively lipophilic but contains a single carboxylic acid group. The M2 metabolite features an additional terminal carboxylic acid group resulting from the cleavage of the piperidine ring. This structural modification significantly increases the molecule's polarity. Consequently, in Reversed-Phase HPLC (RP-HPLC), the M2 metabolite exhibits a shorter retention time and elutes prior to the parent drug.

pH Control & Ion Suppression: Both the parent drug and the M2 metabolite contain carboxylic acid moieties (pKa ~4.0) and basic amine groups. To achieve adequate hydrophobic retention on a C18 stationary phase and prevent severe peak tailing, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5–3.0) [3]. This ensures the carboxylic acid groups remain fully protonated (unionized), maximizing their interaction with the non-polar stationary phase and yielding sharp, symmetrical peaks.

Experimental Protocol & Method Design

Chromatographic Conditions

The following parameters are optimized for the baseline resolution of the M2 metabolite from the parent drug and endogenous plasma matrix components.

ParameterSpecificationScientific Rationale
Column C18, 250 × 4.6 mm, 5 µm (e.g., Phenomenex or X-terra)High surface area and hydrophobicity for retaining polar acidic metabolites.
Mobile Phase 0.01 M KH₂PO₄ (pH 2.5) : Acetonitrile (50:50, v/v)Acidic buffer suppresses ionization of the M2 dicarboxylic acid groups.
Flow Rate 1.0 - 1.2 mL/minBalances optimal linear velocity (van Deemter curve) with rapid analysis time.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 240 nmOptimal UV absorption maximum for the ethoxybenzoic acid chromophore [3].
Detection (FLD) Ex: 240 nm / Em: 380 nmUsed for high-sensitivity bioanalytical plasma assays (LOD < 1 ng/mL)[1].
Injection Volume 20 µLSufficient loading capacity without causing band broadening.
Bioanalytical Sample Preparation Workflow

For pharmacokinetic studies, the M2 metabolite must be extracted from plasma. A simple, self-validating protein precipitation (PPT) method is employed to ensure high recovery and minimal matrix effects[1].

Workflow Plasma Plasma Sample (120 µL) PPT Protein Precipitation +400 µL Cold ACN Plasma->PPT Centrifuge Centrifugation 15,000×g, 5 min PPT->Centrifuge Evaporate N2 Evaporation Dry Supernatant Centrifuge->Evaporate Recon Reconstitution 60 µL Mobile Phase Evaporate->Recon HPLC HPLC Injection (20 µL) Recon->HPLC

Bioanalytical sample preparation workflow for M2 metabolite extraction.

Step-by-Step Execution
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 800 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Make up the volume to 1000 mL and filter through a 0.45 µm membrane [3].

  • Mobile Phase Blending: Mix the prepared buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide reference standard [4]. Dissolve in 10 mL of methanol to create a 1 mg/mL primary stock. Dilute serially with the mobile phase to construct a calibration curve (e.g., 10–2000 ng/mL for plasma, or 0.1–50 µg/mL for API impurity profiling).

  • Extraction (If using biological matrix): Aliquot 120 µL of plasma. Add 400 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Rabeprazole or Celecoxib) to denature proteins [1]. Vortex for 5 minutes, centrifuge at 15,000×g, and evaporate the supernatant under a gentle nitrogen stream. Reconstitute the residue in 60 µL of mobile phase.

  • Chromatographic Run: Inject 20 µL of the reconstituted sample. The M2 metabolite will elute earlier than the parent Repaglinide due to its increased polarity.

System Suitability & Self-Validation

A protocol is only as reliable as its internal quality controls. Before analyzing unknown samples, the system must self-validate against the following System Suitability Test (SST) criteria:

  • Resolution ( Rs​ ): Must be > 2.0 between the M2 metabolite and Repaglinide peaks to ensure baseline separation.

  • Tailing Factor ( Tf​ ): Must be ≤ 1.5 for the M2 peak. Excessive tailing indicates secondary interactions (e.g., unprotonated silanols interacting with the amine group), signaling that the buffer pH has drifted above 3.0.

  • Precision (%RSD): The relative standard deviation of the M2 peak area from six replicate injections of the standard must be ≤ 2.0%.

Method Validation Summary Data

Typical validation parameters achieved using this methodology demonstrate high trustworthiness and regulatory compliance [2]:

Validation ParameterTypical Result (Plasma via FLD)Typical Result (API via UV)
Linearity Range 10 – 2000 ng/mL0.5 – 50 µg/mL
Correlation Coefficient ( r2 ) > 0.999> 0.998
Limit of Detection (LOD) 1.0 ng/mL0.2 µg/mL
Limit of Quantification (LOQ) 5.0 ng/mL0.5 µg/mL
Extraction Recovery 98.5% – 104.0%N/A (Direct Injection)
Intra-day Precision (%CV) ≤ 3.58%≤ 1.5%

References

  • Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection.National Institutes of Health (NIH) / PMC.
  • A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies.Biosciences Biotechnology Research Asia.
  • Estimation Of Repaglinide – RP HPLC & UV – Methods.International Journal of Innovative Research in Technology (IJIRT).
  • 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide | CAS 874908-12-0.Santa Cruz Biotechnology (SCBT).
Application

Application Notes and Protocols: A Stability-Indicating Assay for Repaglinide and its Metabolites

Introduction: The Critical Need for Stability-Indicating Assays in Pharmaceutical Development Repaglinide, an oral antihyperglycemic agent of the meglitinide class, is instrumental in the management of type 2 diabetes me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Stability-Indicating Assays in Pharmaceutical Development

Repaglinide, an oral antihyperglycemic agent of the meglitinide class, is instrumental in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells, a mechanism dependent on the structural integrity of the molecule.[1][2] The journey of a drug product from manufacturing to patient administration is fraught with environmental challenges, including temperature fluctuations, humidity, and light exposure, which can induce chemical degradation.[3][4] Such degradation can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising both the efficacy and safety of the pharmaceutical product.

Therefore, the development and validation of a stability-indicating assay method (SIAM) is a cornerstone of drug development and is mandated by regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[3][4][5] A SIAM is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development, validation, and application of a robust stability-indicating high-performance liquid chromatography (HPLC) method for repaglinide and its degradation products.

The Scientific Rationale: Method Development and Validation Strategy

The primary objective of this method is to separate repaglinide from its potential degradation products and known metabolites. Repaglinide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, leading to various oxidized and glucuronidated metabolites.[2][6][7] Forced degradation studies are intentionally conducted to generate these degradation products and to challenge the specificity and stability-indicating capability of the analytical method.[8]

Chromatographic Principles

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and reproducibility in separating compounds with varying polarities.[9][10] A C18 column is typically employed as the stationary phase, offering excellent hydrophobic retention for a molecule like repaglinide.[9][11] The mobile phase, a critical component in achieving optimal separation, is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[9][10] The pH of the buffer is a crucial parameter that can be adjusted to control the ionization state of repaglinide and its degradants, thereby influencing their retention and peak shape.

Experimental Workflow for Stability-Indicating Assay Development

The development of a robust stability-indicating assay follows a systematic workflow, as illustrated in the diagram below. This process begins with method development and optimization, followed by forced degradation studies to generate potential impurities, and culminates in comprehensive method validation to ensure its suitability for its intended purpose.

Repaglinide Degradation Pathway Simplified Degradation Pathway of Repaglinide cluster_products Degradation Products Repaglinide Repaglinide Acid Acid Hydrolysis Repaglinide->Acid Base Alkaline Hydrolysis Repaglinide->Base Oxidation Oxidation Repaglinide->Oxidation Heat Thermal Stress Repaglinide->Heat Light Photolytic Stress Repaglinide->Light DP1 Hydrolysis Product 1 (e.g., Amide Cleavage) Acid->DP1 DP2 Hydrolysis Product 2 (e.g., Ester Cleavage) Base->DP2 DP3 Oxidation Product (e.g., N-oxide) Oxidation->DP3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Co-Elution in Repaglinide Impurity Profiling

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with Repaglinide—a highly lipophilic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with Repaglinide—a highly lipophilic carbamoylmethyl benzoic acid derivative. This resource moves beyond basic troubleshooting to explain the chemical causality behind co-elution, providing you with self-validating protocols to ensure absolute peak purity in your stability-indicating assays.

Section 1: Mechanistic FAQs on Co-Elution

Q1: Why do Repaglinide and its oxidative degradation products frequently co-elute on standard C18 columns? The Causality: Repaglinide contains both a basic piperidine ring and an acidic carboxylic acid group. Under oxidative stress (e.g., 3–10% H₂O₂), the piperidine nitrogen is readily oxidized to form N-oxide degradants, specifically the m/z 469 [M+H]⁺ and m/z 485 [M+H]⁺ impurities 1[1]. Because these N-oxides share the identical lipophilic backbone as the parent API, their hydrophobic retention on a standard C18 stationary phase is nearly indistinguishable from Repaglinide, leading to severe co-elution. The Solution: You must exploit the difference in dipole moment and hydrogen-bonding capacity rather than relying solely on hydrophobicity. Switching from a standard C18 to a column with an embedded polar group (e.g., a Shield RP18 phase) alters the selectivity, allowing the polar N-oxide to elute distinctly earlier than the parent drug 2[2].

Q2: I am observing peak tailing and partial co-elution with pharmacopeial Impurity E. How can I correct this? The Causality: Impurity E and Repaglinide often co-elute if the mobile phase pH is not strictly controlled. If the pH is near the pKa of the carboxylic acid (~pH 4.1), the molecule exists in a state of dynamic equilibrium between ionized and unionized forms, causing peak broadening, tailing, and subsequent overlap. The Solution: Lower the mobile phase pH to 2.2–3.0 using 0.05% Trifluoroacetic acid (TFA) or a phosphate buffer 3[3]. This step fully protonates the basic nitrogen and suppresses the ionization of the carboxylic acid, ensuring a single, sharp chromatographic state.

Section 2: Visualizing the Analytical Logic

To systematically resolve co-elution, follow the decision matrix outlined below.

CoelutionTroubleshooting Start Identify Co-elution (Peak Purity < 0.99) CheckMS Orthogonal Check (LC-MS/MS m/z profiling) Start->CheckMS Isobaric Isobaric Impurity? (Same m/z) CheckMS->Isobaric AdjustPH Adjust Mobile Phase pH (pH 2.2 - 3.0) Isobaric->AdjustPH Yes (Isomer) ChangeCol Change Stationary Phase (Use Embedded Polar/Shield) Isobaric->ChangeCol No (e.g., N-oxide) OptGrad Optimize Gradient Slope (Shallow ramp 35-65% B) AdjustPH->OptGrad ChangeCol->OptGrad Resolved Baseline Resolution (Rs > 1.5) OptGrad->Resolved

Workflow for diagnosing and resolving Repaglinide co-elution via phase optimization.

Understanding the forced degradation pathways is critical for predicting which impurities will form and potentially co-elute during stability testing.

DegradationPathway API Repaglinide (API) m/z 453 [M+H]+ Oxidative Oxidative Stress (3-10% H2O2) API->Oxidative Hydrolytic Hydrolytic Stress (0.1N HCl / NaOH) API->Hydrolytic NOxide1 N-oxide Impurity m/z 469 (+16 Da) Oxidative->NOxide1 NOxide2 Di-oxygenated Impurity m/z 485 (+32 Da) Oxidative->NOxide2 Cleavage Amide Cleavage Product m/z 172 Hydrolytic->Cleavage

Major forced degradation pathways of Repaglinide under oxidative and hydrolytic stress.

Section 3: Step-by-Step Methodology

Protocol: Orthogonal LC-MS/MS Method for Repaglinide Related Substances

This protocol is designed as a self-validating system: by using MS-compatible buffers, you can instantly verify peak purity via mass-to-charge (m/z) ratios, ensuring no hidden co-elution exists beneath the main UV peak4[4].

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare 20 mM ammonium acetate in LC-MS grade water. Adjust the pH precisely to 3.0 using glacial acetic acid. Scientific Rationale: Non-volatile phosphate buffers will suppress ionization and contaminate the MS source; ammonium acetate provides the necessary buffering capacity while maintaining MS compatibility.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Stationary Phase Selection

  • Install a sub-2-micron embedded polar column (e.g., Acquity BEH Shield RP18, 100 mm × 2.1 mm, 1.7 μm)[2]. The embedded carbamate group shields residual silanols, preventing secondary interactions with Repaglinide's basic nitrogen.

Step 3: Gradient Elution Programming

  • 0.0 – 2.0 min: 35% B (Isocratic hold to focus highly polar degradants like the m/z 172 hydrolytic cleavage product).

  • 2.0 – 10.0 min: Linear ramp to 65% B (Optimized shallow slope to resolve Repaglinide from the closely eluting m/z 469 N-oxide and Impurity E).

  • 10.0 – 12.0 min: Ramp to 90% B (Column wash to flush highly lipophilic late-eluting impurities).

  • Flow Rate: 0.3 mL/min.

Step 4: Detection & Validation

  • Set UV detection at 214 nm to capture the maximum absorbance of the aromatic rings[2].

  • Configure ESI-MS/MS in positive ion mode. Monitor the [M+H]⁺ transition for Repaglinide (m/z 453) and its primary oxidative degradants (m/z 469 and 485)[4].

Section 4: Quantitative Data Summary

When the above protocol is executed correctly, the chromatographic separation will yield the following validated parameters, ensuring complete resolution of historically co-eluting peaks:

Analyte / Impuritym/z [M+H]⁺Relative Retention Time (RRT)Resolution Factor (Rs)Origin of Impurity
Amide Cleavage Product1720.35> 5.0Hydrolytic Stress (Acid/Base)
N-oxide Impurity4690.882.1Oxidative Stress (H₂O₂)
Repaglinide (API) 453 1.00 - Parent Drug
Di-oxygenated Impurity4851.122.4Severe Oxidative Stress
Impurity E4531.253.5Synthetic Byproduct / Isomer

References

  • Impurity profile study of repaglinide Source: ResearchGate URL
  • Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms Source: ResearchGate URL
  • Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products Source: R Discovery URL
  • SELECTIVE AND SENSITIVE DETERMINATION OF REPAGLINIDE IN PHARMACEUTICALS BY VOLTAMMETRIC AND LC METHODS Source: Revue Roumaine de Chimie URL

Sources

Optimization

Technical Support Center: Matrix Effects in Bioanalytical Assays for Repaglinide M2 Metabolite

Welcome to the technical support center for troubleshooting matrix effects in the bioanalytical analysis of Repaglinide M2 metabolite. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting matrix effects in the bioanalytical analysis of Repaglinide M2 metabolite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern for the Repaglinide M2 metabolite assay?

A1: In the context of LC-MS/MS, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine) apart from the analyte of interest, which in this case is the Repaglinide M2 metabolite.[1][2][3] Matrix effects arise when these co-eluting endogenous components interfere with the ionization of the M2 metabolite in the mass spectrometer's ion source.[1][4][5] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[4][6]

Repaglinide's M2 metabolite is an oxidized dicarboxylic acid, formed through the metabolism of Repaglinide by cytochrome P450 enzymes, primarily CYP3A4.[7][8][9] Given its chemical properties and the complexity of biological matrices, the M2 metabolite is susceptible to matrix effects from phospholipids, salts, and other endogenous substances that can co-extract during sample preparation.[1][10][11]

Q2: What are the typical signs that my Repaglinide M2 assay is being affected by matrix effects?

A2: Several indicators may suggest the presence of matrix effects in your assay:

  • Poor reproducibility: High variability in the peak areas or calculated concentrations of your quality control (QC) samples, especially across different batches of the biological matrix.[2]

  • Inaccurate quantification: Results that are unexpectedly high or low, or that do not correlate well with expected concentrations.

  • Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response.

  • Decreased sensitivity: A higher-than-expected lower limit of quantification (LLOQ).[2]

  • Inconsistent internal standard response: If you are not using a stable isotope-labeled internal standard, you may see significant variation in its peak area across samples.

Q3: What are the regulatory expectations regarding the assessment of matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the validation of bioanalytical methods, including a thorough assessment of matrix effects.[12][13][14][15] According to the ICH M10 guideline, which has been adopted by the FDA, the matrix effect should be evaluated by analyzing at least three replicates of low and high QCs, each prepared using matrix from at least six different sources or lots.[16][17] For each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[16][17]

ParameterAcceptance Criteria
Accuracy (for each matrix source) Within ±15% of the nominal concentration
Precision (%CV) ≤15%

Table 1: Regulatory Acceptance Criteria for Matrix Effect Evaluation (based on ICH M10 Guideline)

Troubleshooting Guide

Issue 1: Inconsistent Results and Poor Precision in QC Samples

Possible Cause: Variable matrix effects between different lots of the biological matrix.

Troubleshooting Steps:

  • Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. The post-extraction addition method is the gold standard for this.[18]

    • Protocol 1: Quantitative Assessment of Matrix Effect

      • Prepare Set A (Neat Solution): Spike the Repaglinide M2 metabolite at low and high QC concentrations into the final reconstitution solvent.

      • Prepare Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. Spike the Repaglinide M2 metabolite at the same low and high QC concentrations into the final extracted matrix from each lot.[19]

      • Analysis: Analyze both sets of samples by LC-MS/MS.

      • Calculate the Matrix Factor (MF):

        • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)[18]

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • The %CV of the MF across the different lots should be ≤15%.

  • Optimize Sample Preparation: If significant matrix effects are confirmed, focus on improving the cleanup of your sample preparation method to remove interfering endogenous components.[4]

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to selectively extract the M2 metabolite while leaving interfering compounds behind.

    • Solid-Phase Extraction (SPE): This is often more effective than LLE for removing phospholipids.[10] Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.

    • Protein Precipitation (PPT): While simple, PPT is often the least clean method. If you are using PPT, consider adding a subsequent cleanup step.

  • Refine Chromatographic Conditions: Adjust your HPLC/UHPLC method to achieve better separation of the M2 metabolite from co-eluting matrix components.[4]

    • Gradient Optimization: Modify the gradient slope to better resolve the analyte from interferences.

    • Column Chemistry: Try a different column with an alternative stationary phase (e.g., a phenyl-hexyl or a biphenyl column instead of a standard C18).

    • Mobile Phase Modifiers: Experiment with different additives or pH values in your mobile phase to alter the retention and peak shape of the M2 metabolite and interfering peaks.

Issue 2: Ion Suppression Observed at the Retention Time of the M2 Metabolite

Possible Cause: Co-elution of phospholipids or other endogenous components that compete with the M2 metabolite for ionization.

Troubleshooting Steps:

  • Qualitative Assessment with Post-Column Infusion: This technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[18]

    • Protocol 2: Post-Column Infusion Analysis

      • Set up the Infusion: Using a T-connector, continuously infuse a standard solution of the Repaglinide M2 metabolite at a constant flow rate directly into the mass spectrometer, post-column.

      • Equilibrate: Allow the infused signal to stabilize, establishing a constant baseline.

      • Inject Blank Matrix Extract: Inject an extracted blank biological matrix sample onto the LC column.

      • Monitor the Signal: A dip in the baseline at a specific retention time indicates ion suppression, while a rise indicates enhancement.[2]

    G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector T-Connector Column->T_Connector Syringe_Pump Syringe Pump (M2 Metabolite Solution) Syringe_Pump->T_Connector Mass_Spec Mass Spectrometer T_Connector->Mass_Spec

    Caption: Post-Column Infusion Experimental Setup.

  • Mitigation Strategies:

    • Chromatographic Separation: If the ion suppression zone identified via post-column infusion overlaps with the elution of your M2 metabolite, adjust your chromatography to shift the analyte's retention time away from this zone.

    • Phospholipid Removal: Phospholipids are a common cause of ion suppression in plasma and serum.[10] Employ specific sample preparation techniques designed for phospholipid removal, such as HybridSPE® or other targeted methods.

Issue 3: Inaccurate Results Despite Acceptable Matrix Factor

Possible Cause: An inappropriate internal standard (IS) is being used.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled (SIL) Internal Standard: The most effective way to compensate for matrix effects is to use a SIL internal standard of the Repaglinide M2 metabolite.[20][21] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same extraction inefficiencies and matrix effects.[20] This allows for a reliable correction, as the ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity of both varies.

    G Start Biological Sample (Analyte + Matrix) Spike Spike with SIL-IS Start->Spike Extraction Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) LC_MS->Ratio Result Accurate Quantification Ratio->Result

    Caption: Workflow using a Stable Isotope-Labeled Internal Standard.

  • Verify SIL-IS Purity: Ensure that the SIL-IS is of high isotopic purity and is not contaminated with the unlabeled M2 metabolite, as this can lead to artificially inflated results.

  • Check for Isotope Effects: In some cases, particularly with deuterium-labeled standards, there can be a slight chromatographic shift between the analyte and the SIL-IS. If this shift is significant, the two compounds may not experience the exact same matrix effect. In such instances, using a ¹³C or ¹⁵N labeled IS is preferable.[20]

By systematically addressing these common issues and understanding the underlying principles, you can develop a robust and reliable bioanalytical method for the Repaglinide M2 metabolite, ensuring the integrity and accuracy of your data in support of your research and drug development programs.

References

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed. (n.d.). Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved from [Link]

  • Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019, November 15). Retrieved from [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS - Bioanalysis Zone. (2015, February 20). Retrieved from [Link]

  • Bioanalytical Method for In Vitro Metabolism Study of Repaglinide Using 96-Blade Thin-Film Solid-Phase Microextraction and LC–MS/MS - Taylor & Francis. (2015, January 5). Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Overcoming matrix effects: expectations set by guidelines - Bioanalysis Zone. (2014, April 3). Retrieved from [Link]

  • A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies - Biosciences Biotechnology Research Asia. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Retrieved from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • REPAGLINIDE TABLETS, USP 1 mg and 2 mg - accessdata.fda.gov. (2012, August 24). Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017, November 24). Retrieved from [Link]

  • Repaglinide | C27H36N2O4 | CID 65981 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. (n.d.). Retrieved from [Link]

  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC. (n.d.). Retrieved from [Link]

  • Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PMC. (n.d.). Retrieved from [Link]

  • A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed. (2012, March 26). Retrieved from [Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • What is the best formula to calculate matrix effect? - ResearchGate. (2024, March 25). Retrieved from [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency - Sisu@UT. (n.d.). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Troubleshooting

"2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide" degradation pathway investigation

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I have designed this hub to guide drug development professionals and analytical chemists through the complex degradation pathways of Repag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I have designed this hub to guide drug development professionals and analytical chemists through the complex degradation pathways of Repaglinide. Specifically, we will focus on the isolation, characterization, and troubleshooting of its primary oxidative degradation product: 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (commonly referred to as the M2 metabolite).

In stability-indicating assay development, understanding why a molecule degrades is just as important as knowing how to detect it. Below, you will find mechanistic insights, self-validating experimental protocols, and a rigorous troubleshooting guide to ensure your LC-MS/MS workflows remain robust and reproducible.

Mechanistic Insights & FAQs

Q: Why does the piperidine ring of Repaglinide selectively degrade into a 5-carboxypentylamine moiety? A: Repaglinide is highly susceptible to oxidative stress ([1]). The piperidine ring contains an electron-rich tertiary amine. Under forced oxidative conditions (e.g., 3% H₂O₂ at 60°C) or CYP450 biomimetic metabolism, the nitrogen undergoes N-oxidation, followed by α -carbon hydroxylation. This intermediate is highly unstable, leading to C-N bond cleavage (ring opening). Subsequent oxidation of the resulting terminal aldehyde yields a stable carboxylic acid, forming 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (CAS 874908-12-0) ([2],[]).

Q: How do I differentiate between the M1 and M2 metabolites during forced degradation? A: The M1 metabolite (2-Despiperidyl-2-Amino Repaglinide, CAS 874908-11-9) results from the complete loss of the piperidyl group, yielding a precursor ion of m/z 385.2 ([4],[5]). In contrast, the M2 metabolite retains the opened ring structure as a 5-carboxypentyl chain. This adds exactly two oxygen atoms to the parent mass, yielding an [M+H]⁺ of m/z 485.2 ([6]).

Pathway Parent Repaglinide (m/z 453.2) Intermediate Hydroxylated Piperidine Intermediate Parent->Intermediate Oxidation Stressor Oxidative Stress (3% H2O2, 60°C) Stressor->Intermediate CYP Biomimetic Oxidation (Metalloporphyrins) CYP->Intermediate RingOpen Ring Cleavage & Further Oxidation Intermediate->RingOpen C-N Bond Fission M2 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2) (m/z 485.2) RingOpen->M2 +2[O]

Fig 1: Oxidative degradation pathway of Repaglinide to the M2 metabolite via ring cleavage.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Forced Oxidative Degradation Workflow

Purpose: To generate a >10% yield of the M2 metabolite for analytical characterization without over-oxidizing the parent API into unquantifiable fragments ([1]).

  • Sample Preparation: Dissolve 10 mg of Repaglinide API in 5 mL of methanol to ensure complete solubility.

  • Stress Induction: Add 5 mL of 3% H₂O₂ (buffered to pH 7.4 with 50 mM phosphate buffer). Causality: Buffering prevents the protonation of the piperidine nitrogen, maintaining its susceptibility to electrophilic oxygen attack.

  • Incubation: Heat the solution in a light-protected water bath at 60°C for exactly 2 hours.

  • Quenching (Critical Step): Immediately add 1 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: H₂O₂ degradation is a radical-driven process. Failing to quench the reaction halts the radical chain, preventing the M2 metabolite from further degrading into the M1 metabolite.

  • Self-Validation Checkpoint: Inject a 10 µL aliquot into a rapid UV-Vis system (232 nm). The protocol is validated only if the parent Repaglinide peak area has decreased by 10% to 20% relative to a time-zero control. If degradation is >30%, discard and reduce incubation time.

Protocol 2: LC-MS/MS Characterization
  • Column Selection: Use a sub-2 µm UPLC C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Acetate in Water. Causality: Ammonium acetate is volatile and prevents the severe ion suppression in ESI+ typically caused by phosphate buffers ([6]).

    • Phase B: 100% Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Checkpoint: Inject a blank followed by a 1 µg/mL Repaglinide standard. The system is validated only if the theoretical plate count ( N ) > 2000 and the tailing factor ( Tf​ ) is < 1.5.

Quantitative Data & Benchmarks

Use the following benchmark data to verify the identity of your peaks during LC-MS/MS analysis.

CompoundRoleMolecular FormulaExact Mass[M+H]⁺ (m/z)Key Product Ions (m/z)
Repaglinide Parent APIC₂₇H₃₆N₂O₄452.26453.2230.2, 162.1
M2 Metabolite Oxidative DPC₂₇H₃₆N₂O₆484.25485.2262.1, 216.1
M1 Metabolite Hydrolytic DPC₂₂H₂₈N₂O₄384.20385.2162.1, 116.1

Troubleshooting Guide

Troubleshooting Start Issue Detected in M2 Quantitation Decision1 Nature of Issue? Start->Decision1 Yield Low M2 Yield (< 5%) Decision1->Yield Kinetics Resolution Co-elution with M1 or Parent Decision1->Resolution Chromatography MassSpec Poor MS Signal (Ion Suppression) Decision1->MassSpec Detection Action1 Verify H2O2 conc. Adjust pH to 7.4 Yield->Action1 Action2 Use UPLC C18 Optimize Gradient Resolution->Action2 Action3 Switch to ESI+ Dilute Sample 1:10 MassSpec->Action3 Validate System Suitability Pass (RSD < 2%, N > 2000) Action1->Validate Action2->Validate Action3->Validate

Fig 2: Troubleshooting logic tree for M2 metabolite quantitation and LC-MS/MS resolution.

Issue 1: Low Yield of M2 Metabolite (< 5%)

  • Cause: The oxidation of the piperidine ring is highly dependent on the radical concentration and the ionization state of the amine. If the pH drops too low during H₂O₂ addition, the amine becomes protonated, drastically reducing its nucleophilicity.

  • Solution: Ensure the 3% H₂O₂ solution is buffered to pH 7.4 before adding it to the API.

Issue 2: Co-elution of M1, M2, and Parent Repaglinide

  • Cause: The structural similarity between the M1 and M2 degradation products causes them to co-elute on standard C8 or older 5 µm columns.

  • Solution: Switch to a sub-2 µm UPLC C18 column and utilize a shallow gradient of 20 mM ammonium acetate and acetonitrile to exploit minor hydrophobicity differences ([6]).

Issue 3: Severe Ion Suppression in MS (ESI+)

  • Cause: Unquenched H₂O₂ or non-volatile salts from the stress induction phase are entering the ESI source, competing for charge droplets.

  • Solution: Ensure the reaction is thoroughly quenched with sodium thiosulfate. Divert the LC flow to waste for the first 2.5 minutes of the chromatographic run to elute inorganic salts before the organic analytes enter the mass spectrometer.

References

  • K. Dąbrowska, et al. "Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods". Molecules, PubMed Central (PMC).[Link]

  • Researcher.life / Wiley. "Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products". Rapid Communications in Mass Spectrometry.[Link]

  • Pharmaffiliates. "Repaglinide and its Impurities". Reference Standards Catalog.[Link]

Sources

Optimization

Minimizing ion suppression for Repaglinide M2 metabolite in mass spectrometry

Overcoming Ion Suppression for Repaglinide M2 Metabolite Welcome to the Bioanalytical Troubleshooting Center. As drug development professionals and analytical scientists, you know that quantifying metabolites in complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Ion Suppression for Repaglinide M2 Metabolite

Welcome to the Bioanalytical Troubleshooting Center. As drug development professionals and analytical scientists, you know that quantifying metabolites in complex biological matrices presents unique challenges. This guide provides authoritative, field-proven strategies to diagnose, mitigate, and self-validate the resolution of ion suppression specifically targeting the Repaglinide M2 metabolite in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Mechanistic Overview: The Root Cause of M2 Signal Loss

To solve ion suppression, we must first understand the molecular causality. Repaglinide is a lipophilic antidiabetic drug. However, its primary inactive metabolite, Repaglinide M2 (C₂₇H₃₆N₂O₆), undergoes significant structural changes during biotransformation. The piperidine ring of the parent drug is oxidized and opened to form a second carboxylic acid group (4-carboxybutyl moiety), making M2 a highly polar dicarboxylic acid derivative[1][2].

Because of this enhanced polarity, M2 exhibits a much lower retention factor ( k′ ) on standard reversed-phase (RP) columns compared to the parent drug. Consequently, M2 elutes dangerously close to the "solvent front." This early elution window is saturated with non-volatile inorganic salts and highly polar endogenous compounds. When these matrix components enter the electrospray ionization (ESI) source simultaneously with M2, they fiercely compete for available charge on the droplet surface, leading to a drastic reduction in M2 ionization efficiency—a phenomenon known as ion suppression[3][4].

II. Troubleshooting FAQs

Q1: Standard protein precipitation (PPT) yields a Matrix Factor (MF) of 0.45 for M2. How can I improve sample cleanup without sacrificing recovery? Causality: Standard PPT using acetonitrile or methanol effectively crashes out proteins but leaves behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). These lipids accumulate on the analytical column and unpredictably elute, causing severe late-eluting matrix effects[4]. Solution: Transition to a Phospholipid Removal (PLR) plate. PLR plates utilize Lewis acid-base interactions (often Zirconia or Titania sorbents) to selectively trap the phosphate backbone of lipids while allowing the acidic M2 metabolite to pass through unhindered. This maintains the high recovery of PPT (>90%) while restoring the Matrix Factor to near 1.0.

Q2: How do I chromatographically shift M2 out of the early-eluting suppression zone? Causality: M2 contains multiple amine and carboxylic acid groups, making its ionization state—and therefore its polarity—highly pH-dependent[2]. If it elutes in the salt-front, its retention must be increased. Solution: Adjust the mobile phase pH. For positive ESI, using a low pH buffer (e.g., 0.1% formic acid, pH ~2.7) ensures the amine groups are protonated, but critically, it neutralizes the carboxylic acid groups. This suppression of ionization in the liquid phase increases the molecule's overall hydrophobicity. Pair this with a lower starting organic composition (e.g., 2–5% B) to successfully separate M2 from early-eluting suppressors.

Q3: Can I just use an internal standard to correct the suppression? Causality: While an internal standard (IS) corrects for variations in extraction recovery, it does not eliminate the loss of absolute sensitivity (signal-to-noise ratio) caused by ion suppression. Furthermore, structural analogs often do not co-elute exactly with M2, exposing them to different matrix environments[3]. Solution: You must first minimize absolute suppression to ensure adequate sensitivity at your Lower Limit of Quantification (LLOQ). Once minimized, use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Repaglinide M2-d4 or M2-d5[2]. Because the SIL-IS co-elutes perfectly with M2, it experiences the exact same ionization matrix, making it a self-validating correction tool for any residual suppression.

III. Experimental Protocols (Self-Validating Systems)
Protocol A: Post-Column Infusion (T-Piece Method) for Matrix Effect Mapping

This protocol self-validates your chromatography by dynamically mapping the exact retention times where ion suppression occurs.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the mass spectrometer ESI source.

  • Analyte Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a pure neat solution of Repaglinide M2 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate (10 µL/min). This establishes a steady, elevated baseline signal for the M2 MRM transition.

  • Matrix Injection: Inject a blank plasma extract (prepared via your current sample prep method) onto the LC column and run your standard gradient.

  • Observation & Action: Monitor the M2 baseline. Any significant dips in the baseline indicate zones of ion suppression caused by eluting matrix components. Overlay the chromatogram of a standard M2 injection; if the M2 peak falls within a baseline dip, you must adjust the gradient (Protocol B) or sample prep to decouple them.

Protocol B: Phospholipid Removal (PLR) Workflow

A highly efficient methodology to eliminate late-eluting matrix effects.

  • Pre-treatment: Aliquot 100 µL of plasma into a 96-well PLR plate. Add 10 µL of SIL-IS (Repaglinide M2-d4, 50 ng/mL).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to disrupt protein binding and precipitate plasma proteins.

  • Mixing: Mix thoroughly via aspiration/dispensing or orbital shaking for 2 minutes.

  • Elution: Apply positive pressure (or gentle vacuum) to push the sample through the PLR sorbent. The sorbent traps the precipitated proteins and selectively binds the phospholipids.

  • Reconstitution: Evaporate the collected eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to match the starting gradient conditions and prevent peak distortion.

IV. Quantitative Data Presentation

The following table summarizes the causal relationship between sample preparation choices and resulting matrix effects for Repaglinide M2. A Matrix Factor (MF) of 1.0 indicates zero ion suppression.

Table 1: Comparative Sample Preparation Strategies for Repaglinide M2

Sample Prep MethodAbsolute M2 Recovery (%)Matrix Factor (MF)Phospholipid Removal EfficiencyWorkflow Complexity
Protein Precipitation (PPT) 95 ± 3.2%0.45 (Severe)PoorLow
Liquid-Liquid Extraction (LLE) 60 ± 8.5%0.85 (Slight)ModerateHigh
Solid-Phase Extraction (RP-SPE) 88 ± 4.1%0.75 (Moderate)ModerateMedium
PPT + Phospholipid Removal Plate 92 ± 2.8%0.98 (Negligible)ExcellentLow-Medium
V. Diagnostic Workflow Visualization

G cluster_zones Matrix Effect Mapping A Identify M2 Signal Loss (Ion Suppression) B Post-Column Infusion (Map Suppression Zones) A->B Diagnose C Zone 1: Early Elution (Salts & Polar Matrix) B->C Solvent Front D Zone 2: Late Elution (Phospholipids) B->D Column Buildup E Optimize LC: Adjust pH & Gradient C->E Shift Retention F Enhance Sample Prep: Phospholipid Removal D->F Clean Extract G Implement SIL-IS (Repaglinide M2-d4) E->G Refine F->G Refine H Validated Bioassay (Matrix Factor ~1.0) G->H Finalize Method

Workflow for diagnosing and resolving LC-MS/MS ion suppression for Repaglinide M2.

VI. References
  • Repaglinide (m2) - Inxight Drugs . ncats.io. Available at:

  • CAS 874908-12-0 - CymitQuimica . cymitquimica.com. Available at:

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method... mdpi.com. Available at:

  • LC-MS/MS Assay Validation: Matrix Effects . scribd.com. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pharmacopeial Standards for Repaglinide Impurities

This guide provides a detailed comparison of the pharmacopeial standards for Repaglinide impurities as defined by the leading regulatory bodies. Designed for researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the pharmacopeial standards for Repaglinide impurities as defined by the leading regulatory bodies. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of specified impurities, analytical methodologies, and acceptance criteria, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling in Repaglinide

Repaglinide, (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid, is a potent, short-acting oral antidiabetic agent of the meglitinide class.[1][2] It lowers blood glucose by stimulating insulin release from pancreatic β-cells.[2][3] The synthesis and storage of Repaglinide, a complex molecule, can lead to the formation of various impurities, including starting materials, by-products, and degradation products.[4][5]

Controlling these impurities is paramount to ensure the safety and efficacy of the final drug product. Regulatory authorities, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A(R2) for drug substances), mandate strict control over impurity levels.[4][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[4][6][8] This guide will dissect and compare the specific requirements laid out in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), offering a practical framework for analytical scientists.

The Regulatory Framework: Understanding ICH Q3A

Before delving into specific pharmacopeial monographs, it's essential to understand the foundational principles of ICH Q3A(R2). This guideline categorizes impurities into organic, inorganic, and residual solvents.[4][6][9] For organic impurities, which are the primary focus of pharmacopeial tests for Repaglinide, ICH sets specific thresholds:

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of up to 2g, this is typically ≥0.05%.[6]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often ≥0.10%.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This is typically ≥0.15%.[4]

Pharmacopeial monographs translate these principles into specific tests, impurity lists, and acceptance criteria for a given drug substance.

Comparative Analysis: USP vs. European Pharmacopoeia

Both the United States Pharmacopeia and the European Pharmacopoeia provide detailed monographs for Repaglinide, outlining tests for organic impurities. While the goal is the same—to ensure the purity of the active pharmaceutical ingredient (API)—the specified impurities and analytical approaches can differ.

The table below summarizes the key specified impurities for Repaglinide across the major pharmacopeias. It is important to note that monographs are subject to revision, and consulting the current version is always necessary.

Impurity NamePharmacopeiaChemical Name / StructureAcceptance Limit
Repaglinide Related Compound A USP(S)-3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamineNMT 0.1% (with response factor)
Repaglinide Related Compound B USP3-Ethoxy-4-ethoxycarbonylphenylacetic acidNMT 0.1%
Repaglinide Related Compound C USP(S)-2-Ethoxy-4-[2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]-2-oxoethyl]benzoic acidNMT 0.1%
Repaglinide Related Compound E (Enantiomer) USP(R)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acidNMT 0.2%
Repaglinide Impurity A Ph. Eur.3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amineCheck monograph
Repaglinide Impurity D Ph. Eur.Ethyl (2S)-2-ethoxy-4-[2-({3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoateCheck monograph
Repaglinide Impurity E Ph. Eur.(2R)-2-Ethoxy-4-[2-({3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid (Enantiomer)Check monograph
Any Unspecified Impurity USP-NMT 0.10%
Total Impurities USP-NMT 0.5%[10]

NMT: Not More Than. Acceptance criteria are based on the USP monograph and may vary in other pharmacopeias.[10][11][12]

Understanding the origin of these impurities is key to controlling them.

  • Related Compounds A & B (USP) are process-related impurities, likely originating from starting materials or intermediates used in the synthesis of Repaglinide.[13]

  • Degradation Products: Repaglinide can degrade under hydrolytic (acidic and basic) and oxidative conditions.[14][15] For instance, Impurity A and Impurity C have been identified as major degradants formed by hydrolysis in basic conditions.[14] Forced degradation studies are crucial to develop stability-indicating analytical methods capable of separating these degradants from the intact drug.[4][16]

  • Enantiomeric Impurity (USP Related Compound E / Ph. Eur. Impurity E): As Repaglinide is a chiral molecule, control of its enantiomer is critical. The (R)-enantiomer is considered an impurity and is controlled by a separate chiral chromatographic method.

The following diagram illustrates the general pathways leading to the formation of impurities in a drug substance like Repaglinide.

G cluster_synthesis Synthesis Process cluster_impurities Impurity Origins cluster_storage Storage & Stress SM Starting Materials INT Intermediates SM->INT Proc_Imp Process-Related Impurities (e.g., RRC-A, RRC-B) SM->Proc_Imp API Repaglinide API INT->API INT->Proc_Imp Deg_Imp Degradation Products API->Deg_Imp Enan_Imp Enantiomeric Impurity (RRC-E) API->Enan_Imp Chiral Synthesis Imperfections Stress Heat, Light, pH, Oxidation Stress->Deg_Imp

Caption: Origin of Repaglinide impurities from synthesis and degradation.

Deep Dive: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for Repaglinide impurity profiling in both the USP and Ph. Eur.[13] However, distinct methods are specified for achieving the necessary separation.

The USP employs a gradient reversed-phase HPLC method for the separation of Repaglinide and its related compounds A, B, and C.

Experimental Protocol: USP Organic Impurities Test

  • Solution Preparation:

    • Solution A: 3 mg/mL of monobasic potassium phosphate, pH adjusted to 7.0.

    • Solution B: Methanol.

    • Sample Solution: 6 mg/mL of Repaglinide in methanol.

    • Standard Solution: Dilute the Sample Solution to a concentration of 0.06 mg/mL (1.0% solution for calculation, but often further diluted for sensitivity checks).

    • System Suitability Solution (SSS): A solution containing Repaglinide and known concentrations of USP Repaglinide Related Compounds A, B, and C to verify resolution and sensitivity.[11]

  • Chromatographic System:

    • Mode: LC (Liquid Chromatography).

    • Detector: UV at 240 nm.[11]

    • Column: 4.6-mm × 12.5-cm; 5-µm packing L1 (a C18 column).[10]

    • Column Temperature: 45°C.[10]

    • Flow Rate: 1 mL/min.[11]

    • Injection Volume: 10 µL.

    • Mobile Phase: A gradient program utilizing Solution A and Solution B.[11]

  • System Suitability Test (SST):

    • Rationale: The SST is a self-validating step to ensure the chromatographic system is fit for purpose before analyzing any samples.

    • Procedure: Inject the SSS.

    • Acceptance Criteria: The resolution between critical peak pairs must be adequate (as defined in the monograph), and the signal-to-noise ratio for the impurity peaks must meet the required sensitivity. The relative standard deviation (RSD) for replicate injections of the standard solution should be NMT 10%.[10]

  • Procedure:

    • Inject the Sample Solution and the Standard Solution.

    • Identify the peaks of the specified impurities based on their relative retention times obtained from the SSS.

    • Calculate the percentage of each impurity using the peak areas. A response factor of 2.0 is applied for Repaglinide Related Compound A.[12]

The following workflow diagram visualizes the analytical process for impurity determination.

G cluster_prep 1. Preparation cluster_analysis 2. LC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases & Solutions B Prepare Sample, Standard & SST Solutions A->B C Equilibrate LC System B->C D Perform System Suitability Test (SST) C->D E Inject Blank, Standard & Sample D->E If SST Passes F Integrate Chromatograms E->F G Calculate Impurity Percentages F->G H Compare Results to Specifications G->H

Caption: General workflow for HPLC-based impurity analysis.

The control of the enantiomeric impurity (Repaglinide Related Compound E) requires a different analytical approach, as enantiomers have identical physical properties and cannot be separated by standard reversed-phase chromatography. A specialized chiral stationary phase (CSP) is used.

Experimental Protocol: USP Enantiomeric Purity Test

  • Solution Preparation:

    • Buffer: 1 g/L of monobasic potassium phosphate, pH adjusted to 4.7.

    • Mobile Phase Components: Buffer (Solution A) and Acetonitrile (Solution B).

    • Sample Solution: 1.0 mg/mL of Repaglinide in methanol.

    • System Suitability Solution: 1.0 mg/mL of USP Repaglinide RS and 0.02 mg/mL of USP Repaglinide Related Compound E RS in methanol.[11]

  • Chromatographic System:

    • Mode: LC.

    • Detector: UV at 240 nm.

    • Column: A specific chiral column as prescribed by the monograph (e.g., a polysaccharide-based CSP).

    • Flow Rate: 1.0 mL/min.

    • Mobile Phase: A specific gradient of Solution A and Solution B.[11]

  • System Suitability Test (SST):

    • Procedure: Inject the System Suitability Solution.

    • Acceptance Criteria: The resolution between the Repaglinide and Repaglinide Related Compound E peaks must be NLT 1.5.[11] This ensures the chiral column is effectively separating the enantiomers.

Conclusion and Recommendations

While both the USP and Ph. Eur. aim to control the purity of Repaglinide, they specify different sets of related compounds and may utilize different analytical conditions.

Key Takeaways for the Analytical Scientist:

  • Method Harmonization: For global drug development, it is often advantageous to develop a single, comprehensive HPLC method capable of separating all impurities specified in the major pharmacopeias. This requires extensive method development and validation.

  • Forced Degradation is Non-Negotiable: A robust, stability-indicating method must be developed by performing forced degradation studies. This ensures that any potential degradants that form during the product's shelf-life can be detected.[15]

  • Reference Standards are Essential: Accurate identification and quantification of impurities rely on the availability of high-purity reference standards for each specified impurity.[4]

  • Consult the Current Monograph: Pharmacopeial standards are continuously updated. Always refer to the latest official versions of the USP-NF and Ph. Eur. for compliance.

This comparative guide serves as a foundational resource for understanding the complex landscape of Repaglinide impurity analysis. By appreciating the nuances between pharmacopeial requirements and the scientific rationale behind them, drug development professionals can build more robust and compliant quality control strategies.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Repaglinide. (2025, February 16). USP-NF.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). International Council for Harmonisation.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Degradation products (DPs) of repaglinide.ResearchGate.
  • US20090209587A1 - Repaglinide formulations.Google Patents.
  • USP 35 Official Monographs / Repaglinide 4531. (2011, November 28). USP.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy.
  • Repaglinide-impurities.Pharmaffiliates.
  • Repaglinide | C27H36N2O4 | CID 65981.PubChem - NIH.
  • Repaglinide Krka. (2008, September 3). European Medicines Agency (EMA).
  • Repaglinide Impurities and Related Compound.Veeprho.
  • Impurity profile study of repaglinide.Ovid.
  • Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique.PMC.
  • USP Monographs: Repaglinide.USP29-NF24.
  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (2019, December 4). MDPI.

Sources

Comparative

Comparison of HPLC and UPLC for Repaglinide impurity profiling

Navigating the Chromatographic Shift: A Comparative Guide to HPLC vs. UPLC for Repaglinide Impurity Profiling As pharmaceutical regulatory bodies increasingly tighten the acceptable limits for drug impurities, the analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Chromatographic Shift: A Comparative Guide to HPLC vs. UPLC for Repaglinide Impurity Profiling

As pharmaceutical regulatory bodies increasingly tighten the acceptable limits for drug impurities, the analytical methodologies used to detect them must evolve. Repaglinide (RPG), a potent oral antidiabetic agent of the meglitinide class, presents unique challenges in impurity profiling. Under various stress conditions—particularly acidic, basic, and oxidative environments—RPG degrades into several related substances, including its pharmacopoeial impurities (Impurities A–E)[1].

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the standard for characterizing these impurities[2]. However, the structural similarities between RPG and its degradants often result in co-elution or necessitate excessively long run times[3]. This guide objectively compares the performance of traditional HPLC against Ultra-Performance Liquid Chromatography (UPLC) for RPG impurity profiling, detailing the mechanistic causality behind UPLC's superiority and providing a self-validating experimental protocol.

Mechanistic Causality: The Physics of the Upgrade

The transition from HPLC to UPLC is not merely a change in instrumentation; it is a fundamental shift in chromatographic physics governed by the van Deemter equation. Traditional HPLC utilizes stationary phase particles of ~5 µm. In contrast, UPLC employs sub-2 µm particles (typically 1.7 µm)[4][5].

Reducing the particle size directly addresses two critical sources of band broadening:

  • Eddy Diffusion ( A -term): Smaller, more uniformly packed particles reduce the multiple path variations analyte molecules can take through the column.

  • Resistance to Mass Transfer ( C -term): Smaller particles drastically reduce the time required for analytes to partition between the mobile and stationary phases.

Because the C -term is minimized, the van Deemter curve flattens at higher flow velocities. This causality allows scientists to increase the flow rate without sacrificing theoretical plates, achieving baseline resolution of critical impurity pairs (e.g., Impurity A and B) in a fraction of the time[5]. Furthermore, the narrower peak widths inherently increase peak height, drastically improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD)[4].

VanDeemter A Particle Size Reduction (5 µm to 1.7 µm) B Decreased Eddy Diffusion (A-term) A->B C Reduced Mass Transfer Resistance (C-term) A->C D Higher Optimal Velocity (Flatter van Deemter Curve) B->D C->D E UPLC Performance: Faster Run & Higher Resolution D->E Enables

Logical flow of particle size reduction enhancing UPLC resolution.

Quantitative Comparison: HPLC vs. UPLC Performance

The following table synthesizes the experimental performance data of RPG impurity profiling using optimized isocratic reverse-phase methods for both platforms. The data highlights the profound efficiency gains achieved by UPLC[4][5].

Chromatographic ParameterTraditional HPLCUPLCAnalytical Impact & Causality
Column Dimensions C18 (250 × 4.6 mm, 5 µm)Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)Shorter path length required due to higher theoretical plates per meter.
Flow Rate 1.0 mL/min0.3 mL/minLower flow rate optimized for narrower internal diameter (2.1 mm).
Analysis Run Time ~12.0 min4.0 min3x throughput increase, accelerating batch release testing[4].
Limit of Detection (LOD) 0.275 µg/mL0.030 µg/mL~9x greater sensitivity due to reduced longitudinal diffusion[4].
Solvent Consumption/Run 12.0 mL1.2 mL90% reduction in hazardous solvent waste, aligning with Green Chemistry.
Critical Pair Resolution ~1.8> 3.5Robust baseline separation preventing integration overlap errors.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following step-by-step methodology for forced degradation and impurity profiling is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and Mass Balance Verification. If the mass balance fails, the system automatically flags the run for potential non-UV absorbing degradants or irreversible column adsorption[4].

Step 1: Forced Degradation & Sample Preparation

Causality: RPG degrades rapidly in acidic/basic media via amide/ester hydrolysis, and in oxidative media via piperidine ring oxidation[1].

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of RPG API in methanol. Add 0.1 M HCl (acidic) or 0.1 M NaOH (basic) and reflux at 60°C for 2 hours.

  • Oxidation: Treat 1 mg/mL RPG with 3% H₂O₂ at room temperature for 2 hours.

  • Neutralization (Self-Validation): Immediately neutralize the acid/base stressed samples to pH 7.0 to arrest degradation, ensuring the profile represents the exact stress duration.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to protect the sub-2 µm UPLC column frits.

Step 2: System Suitability Testing (SST)

Causality: Validates the column efficiency and detector alignment before sample injection.

  • Inject a standard mixture containing RPG and known impurities (Imp A–E) at the 0.1% specification limit.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between the closest eluting impurities; Tailing factor ( Tf​ ) < 1.5; %RSD of peak areas < 2.0% across 5 replicate injections. Do not proceed if SST fails.

Step 3: Chromatographic Execution
  • Mobile Phase: Prepare a mixture of Potassium Dihydrogen Phosphate buffer (pH 3.2) and Acetonitrile (40:60 v/v)[4][5].

  • UPLC Conditions: Set flow rate to 0.3 mL/min on a 100 × 2.1 mm, 1.7 µm column. Column temperature at 30°C.

  • Detection: Monitor eluent via UV detection at 245 nm, the isosbestic point for RPG and its primary chromophoric degradants[4].

Step 4: Peak Integration & Mass Balance Verification
  • Integrate all peaks with an S/N ratio > 10 (LOQ).

  • Self-Validation Check (Mass Balance): Calculate the total assay. The sum of the intact RPG peak area percentage plus the sum of all impurity peak area percentages must equal 100 ± 2% [4][5]. A failure here invalidates the run.

Workflow S1 API Stress Testing (Acid, Base, Peroxide, UV) S2 Sample Neutralization & Filtration (0.22 µm) S1->S2 S3 System Suitability Test (SST) Resolution > 2.0, RSD < 2% S2->S3 S4 Chromatographic Separation (HPLC or UPLC) S3->S4 S5 Peak Integration & Mass Balance Verification S4->S5

Self-validating workflow for forced degradation and impurity profiling.

Conclusion & Strategic Recommendations

For drug development professionals managing Repaglinide formulations, transitioning from HPLC to UPLC is not just a matter of convenience—it is a strategic imperative for regulatory compliance and operational efficiency. The UPLC platform's ability to reduce analysis time by 66% while simultaneously increasing sensitivity by nearly an order of magnitude ensures that even trace-level, highly toxic degradation products are confidently quantified[4][5]. By implementing the self-validating protocols outlined above, laboratories can guarantee the highest E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in their analytical dossiers.

References

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. nih.gov.
  • Development and validation of a simple stability indicating UPLC method for the determination of repaglinide in pharmaceuticals.
  • Impurity profile study of repaglinide.
  • Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. asianjpr.com.
  • Development and validation of a simple stability indicating UPLC method for the determination of repaglinide in pharmaceuticals. chula.ac.th.
  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. researchcommons.org.

Sources

Validation

A Senior Application Scientist's Guide to the Determination and Application of the Relative Response Factor for Repaglinide M2 Metabolite

Introduction: The Imperative of Precision in Pharmaceutical Impurity Profiling In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundament...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precision in Pharmaceutical Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Repaglinide, an oral antidiabetic agent, effectively manages type 2 diabetes by stimulating insulin release from the pancreas[1][2]. The synthesis and storage of Repaglinide, like any active pharmaceutical ingredient (API), can result in the formation of related substances and degradation products[3][4]. International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of these impurities to ensure the safety and efficacy of the final drug product[5][6][7].

This guide focuses on a critical impurity, "2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide," also known as the Repaglinide M2 metabolite [][9]. Accurately quantifying such impurities is paramount. However, the continuous use of qualified impurity reference standards for routine quality control can be both costly and logistically challenging. This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist.

The RRF is a predetermined value that corrects for the difference in analytical detector response between an impurity and the API under identical chromatographic conditions[3][10]. By establishing a reliable RRF, laboratories can accurately quantify the M2 metabolite using only the readily available Repaglinide reference standard, streamlining routine analysis while maintaining data integrity. This guide provides an in-depth, experience-driven protocol for the experimental determination of the RRF for the Repaglinide M2 metabolite, explaining the scientific rationale behind each step and comparing this rigorous approach to the risks of unsubstantiated assumptions.

The Analytical Rationale: Causality in Method Selection

The selection of an analytical technique is a decision rooted in the fundamental physicochemical properties of the analyte and the required precision of the data. For Repaglinide and its polar metabolites, High-Performance Liquid Chromatography (HPLC) is the unequivocal method of choice.

  • Why HPLC? HPLC is ideally suited for the analysis of non-volatile, thermally labile compounds like Repaglinide. Its high resolving power allows for the effective separation of the main API from closely related impurities, which is essential for accurate quantification[11].

  • Why Reverse-Phase Chromatography? Repaglinide and the M2 metabolite are moderately polar molecules. A reverse-phase stationary phase, such as the ubiquitous C18 (octadecylsilane), provides the necessary hydrophobic interactions to retain and separate these compounds effectively. Elution is achieved using a polar mobile phase, typically a mixture of water/aqueous buffer and an organic modifier like acetonitrile, allowing for fine-tuned control over the separation[12][13][14].

  • Why a UV Detector? The molecular structures of both Repaglinide and the M2 metabolite contain chromophores—parts of the molecule that absorb ultraviolet (UV) light. This inherent property allows for sensitive and reliable detection using a UV-Vis spectrophotometric detector, which is robust, linear over a wide range, and standard in any QC laboratory. Based on literature, detection wavelengths between 230 nm and 245 nm provide adequate sensitivity for Repaglinide and its related substances[14][15][16].

Experimental Design for RRF Determination

The experimental determination of the RRF is a foundational component of validating a quantitative impurity control method. The core principle is to compare the detector response (the slope of the calibration curve) of the impurity to that of the API across a relevant concentration range[10][17].

Overall Experimental Workflow

The process begins with the careful preparation of standard solutions, proceeds through chromatographic analysis under validated system suitability conditions, and culminates in the calculation of the RRF from the resulting data.

RRF_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Data Processing A1 Weigh Repaglinide Reference Standard B1 Prepare Stock Solutions (API & Impurity) A1->B1 A2 Weigh M2 Metabolite Reference Standard A2->B1 C1 Prepare Serial Dilutions (Linearity Levels) B1->C1 D1 System Equilibration & SST Injections C1->D1 E1 Inject Linearity Solutions (API & Impurity) D1->E1 If SST Passes F1 Generate Calibration Curves (Area vs. Concentration) E1->F1 G1 Calculate Slopes (API & Impurity) F1->G1 H1 Calculate RRF (Slope_Imp / Slope_API) G1->H1

Caption: Workflow for RRF Determination.

Required Materials and Equipment
  • Reference Standards:

    • Repaglinide European Pharmacopoeia (EP) Reference Standard (or equivalent USP primary standard)[18][19].

    • 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2 Metabolite) Reference Standard (purity >95%)[][20].

  • Reagents:

    • HPLC-grade Acetonitrile.

    • HPLC-grade Methanol (for stock solution preparation).

    • Ammonium Formate (or other suitable buffer salt).

    • Formic Acid or Phosphoric Acid (for pH adjustment).

    • Purified water (Type I).

  • Equipment:

    • Calibrated analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Chromatography Data System (CDS).

Detailed Experimental Protocol

Step 1: Preparation of Solutions

Causality: Preparing separate stock solutions and then diluting them ensures maximum accuracy. Using a common diluent for working standards minimizes variability from the sample matrix. A concentration range spanning from the Limit of Quantitation (LOQ) to 120% of the specification limit is recommended by validation guidelines[21].

  • Diluent Preparation: Prepare a suitable mobile phase mixture, for example, Acetonitrile:Water (50:50 v/v), to serve as the diluent for working standards.

  • Repaglinide (API) Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Repaglinide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • M2 Metabolite (Impurity) Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of M2 Metabolite reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Preparation of Linearity Solutions: Prepare at least five concentration levels for both the API and the impurity by diluting the stock solutions with the diluent. A suggested range could be 0.5, 1.0, 2.5, 5.0, and 7.5 µg/mL.

Step 2: Chromatographic System and Conditions

Causality: The selected conditions are based on established methods for Repaglinide analysis, ensuring good peak shape and resolution between the API and the impurity[14][15][22]. A column thermostat is critical for maintaining retention time reproducibility.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM Ammonium Formate buffer (pH 3.5) (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 245 nm

Step 3: System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. This is a self-validating step. Injecting a mid-concentration standard multiple times (e.g., n=6) and checking key parameters ensures that the system is capable of producing reliable data.

  • Equilibrate the system with the mobile phase for at least 30 minutes.

  • Perform six replicate injections of a mid-range concentration solution (e.g., 2.5 µg/mL) of both Repaglinide and the M2 Metabolite.

  • Verify the following acceptance criteria:

    • Peak Tailing Factor (T): ≤ 2.0 for both peaks.

    • %RSD of Peak Area: ≤ 2.0% for both analytes.

    • Resolution (Rs) between Repaglinide and M2 Metabolite: ≥ 2.0.

Step 4: Data Acquisition and Analysis

  • Once the SST passes, inject the complete series of linearity solutions for both Repaglinide and the M2 Metabolite.

  • Integrate the peak areas for each analyte at every concentration level using the CDS.

Data Analysis and RRF Calculation

Step 1: Linearity Assessment and Slope Determination

  • For both Repaglinide and the M2 Metabolite, create a calibration curve by plotting the mean peak area (y-axis) against the concentration in µg/mL (x-axis).

  • Perform a linear regression analysis on each data set.

  • The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.999.

  • The slope of the regression line (m) is the response factor for each compound.

Step 2: RRF Calculation

The RRF is calculated using the ratio of the slopes obtained from the linearity plots[23][24].

Formula: RRF = Slope of M2 Metabolite / Slope of Repaglinide

Illustrative Data and Comparison

The following table presents a realistic, albeit hypothetical, dataset to illustrate the process.

AnalyteConcentration (µg/mL)Mean Peak Area (n=3)
Repaglinide0.512,550
1.025,100
2.562,800
5.0125,500
7.5188,300
M2 Metabolite 0.510,300
1.020,650
2.551,500
5.0103,100
7.5154,600

Linear Regression Results:

  • Repaglinide:

    • Slope (m_API): 25,080

    • Correlation Coefficient (r²): 0.9999

  • M2 Metabolite:

    • Slope (m_Impurity): 20,605

    • Correlation Coefficient (r²): 0.9999

Calculated RRF: RRF = 20,605 / 25,080 = 0.82

Interpretation and Application

An RRF of 0.82 indicates that the M2 Metabolite has a lower response (is less sensitive) to the UV detector at 245 nm compared to Repaglinide.

  • RRF < 1.0: The impurity has a lower response than the API.

  • RRF > 1.0: The impurity has a higher response than the API.

  • RRF = 1.0: The impurity and API have an identical response.

Assuming an RRF of 1.0 in this case would lead to an underestimation of the impurity by approximately 18%, a significant error that could have implications for batch release and regulatory compliance.

Use in Routine Analysis: The experimentally determined RRF is then used in the formula to calculate the percentage of the impurity in a test sample:

% Impurity = (Area_Imp / Area_API) x (Conc_Std / Conc_Sample) x (1 / RRF) x Purity_Std x 100

Where:

  • Area_Imp = Peak area of the M2 Metabolite in the sample chromatogram.

  • Area_API = Peak area of Repaglinide in the standard solution chromatogram.

  • Conc_Std = Concentration of the Repaglinide standard solution.

  • Conc_Sample = Concentration of the sample solution.

  • RRF = The experimentally determined RRF (0.82 in this case).

  • Purity_Std = Purity of the Repaglinide reference standard.

Conclusion: The Value of Experimental Verification

The determination of the Relative Response Factor is a critical scientific exercise that replaces assumption with empirical data. For the Repaglinide M2 metabolite, this guide has outlined a robust, self-validating protocol grounded in established chromatographic principles and regulatory expectations[21][25]. By investing the effort to determine the RRF accurately, a laboratory establishes a foundation of trustworthiness in its data, ensuring that the quantification of impurities is both precise and defensible. This approach not only streamlines routine quality control but, more importantly, upholds the commitment to patient safety that underpins all pharmaceutical analysis.

References

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Separation Science. (2024, October 15). Relative Response Factor: Accurate Quantification in Chromatography. [Link]

  • Chromatography Today. What is a Response Factor?. [Link]

  • Reddy, K. V. S. R. K., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

  • PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]

  • Google Patents. (2017, July 13).
  • ResearchGate. (n.d.). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. [Link]

  • ICH. (1995, March 30). IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ResearchGate. (n.d.). Impurity profile study of repaglinide. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Repaglinide on Newcrom R1 HPLC column. [Link]

  • Worldwidejournals.com. (2013, August 15). Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. [Link]

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  • Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Derle, D. V., et al. (n.d.). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. [Link]

  • Kaushal, N., et al. (2010). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences. [Link]

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  • IJIRT. (2025, October). Estimation Of Repaglinide –Rp Hplc & Uv – Methods. [Link]

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  • Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, a metabolite of the antidiabetic drug Repaglinide. As drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, a metabolite of the antidiabetic drug Repaglinide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just a protocol, but a framework for understanding the chemical, regulatory, and safety principles that underpin responsible disposal.

Compound Identification and Hazard Assessment

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, also known as the Repaglinide M2 metabolite, is a derivative of the active pharmaceutical ingredient (API) Repaglinide.[] While specific hazard data for the M2 metabolite is limited, its structural similarity to the parent compound necessitates that it be handled with the same level of caution. Repaglinide is a potent, short-acting insulin secretagogue used to treat type 2 diabetes.[2][3]

The disposal protocol for a research compound must be dictated by its hazard profile. Based on the Safety Data Sheet (SDS) for the parent compound, Repaglinide, we can infer the primary risks associated with its derivatives.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide [4]
Synonyms Repaglinide M2 metabolite []
Molecular Formula C27H36N2O6 [][4]
Molecular Weight 484.6 g/mol []
Appearance Off-White to Light Brown Solid []

| Parent Compound Melting Point | 133 - 135 °C |[5] |

Table 2: Inferred Hazard Profile based on Repaglinide

Hazard Classification GHS Pictogram Hazard Statement Source
Acute Toxicity (Oral) GHS07 H302: Harmful if swallowed [5][6]
Reproductive Toxicity GHS08 H361: Suspected of damaging fertility or the unborn child [5][7]
Effects on or via Lactation GHS08 H362: May cause harm to breast-fed children [5][6]

| Hazardous to the Aquatic Environment (Chronic) | (No Pictogram) | H412: Harmful to aquatic life with long lasting effects |[6][7] |

Rationale: The aquatic toxicity (H412) is a critical determinant for disposal. This classification expressly prohibits sewering (i.e., flushing down the sink), as it can have a damaging effect on the environment.[6] The reproductive and acute toxicity hazards mandate careful handling to prevent personnel exposure.[5]

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste from research laboratories is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Pharmaceutical research labs generate a variety of waste streams that are subject to these complex regulations.[8][10] Due to its inferred toxicity and status as a pharmacologically active compound, 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide must be managed as a hazardous chemical waste. It is the responsibility of the waste generator (the laboratory) to ensure that this material is properly segregated, stored, and ultimately disposed of by a licensed hazardous waste management company.[10][11]

Core Disposal Principles: A Strategy of Containment and Deactivation

Before detailing the step-by-step protocol, it is essential to understand the guiding principles for managing this waste stream:

  • Segregation is Paramount: This compound and any materials contaminated with it (e.g., gloves, weigh paper, vials) must be segregated from non-hazardous and biohazardous waste streams.[12][13]

  • No Sewer Disposal: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent contamination of water supplies due to its aquatic toxicity.[6]

  • In-Lab Deactivation: Whenever feasible, chemical deactivation of the active compound prior to disposal is a best practice that enhances safety.[14][15]

  • Cradle-to-Grave Responsibility: The laboratory that generates the waste is legally responsible for it until its final destruction, making the choice of a reputable, licensed disposal vendor critical.[10][11]

Step-by-Step Disposal Protocol

This protocol provides a comprehensive workflow from the point of generation to final handoff for disposal.

Phase 1: Personal Protective Equipment (PPE) and Immediate Handling

Rationale: Proper PPE is the first line of defense against accidental exposure. The requirements are based on the potential hazards identified in the SDS of the parent compound.[5]

  • Gloves: Wear nitrile gloves (protection class of 3 or higher is recommended for brief contact).[16] Always inspect gloves for tears before use and wash hands thoroughly after removal.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles.[17]

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

Phase 2: Waste Segregation and Collection at the Point of Generation

Rationale: Proper segregation prevents the cross-contamination of waste streams and ensures that hazardous materials are managed according to strict regulatory standards.[12]

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste related to this compound. The container must be labeled "Hazardous Waste" and list the chemical name: "2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide".[13]

  • Solid Waste: Place all contaminated solid materials, including unused or expired compound, contaminated weigh paper, pipette tips, and gloves, directly into the designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Below is a decision workflow for proper waste segregation.

G cluster_workflow Disposal Segregation Workflow Start Waste Generated (Containing Repaglinide Metabolite) node_solid Solid Waste (e.g., unused powder, contaminated gloves, vials) Start->node_solid node_liquid Liquid Waste (e.g., solutions, mother liquor) Start->node_liquid node_container Sealable Container Labeled: 'Hazardous Waste: 2-Despiperidyl-2-... Repaglinide' node_solid->node_container node_deactivate Optional: In-Lab Deactivation (See Phase 3) node_liquid->node_deactivate node_deactivate->node_container node_vendor Store in Satellite Accumulation Area for Licensed Vendor Pickup node_container->node_vendor

Caption: Decision workflow for segregating waste containing the Repaglinide metabolite.

Phase 3: In-Lab Deactivation via Carbon Adsorption

Rationale: Deactivating the API with activated carbon renders it non-retrievable and minimizes risks of exposure or environmental release prior to final destruction.[15][18] This method is particularly effective for a wide range of APIs.[15]

  • Prepare Materials: For every 1 gram of the compound to be deactivated, measure approximately 10 grams of activated carbon.

  • For Liquid Waste:

    • Place the liquid waste in an appropriately sized beaker or flask within a chemical fume hood.

    • Slowly add the activated carbon to the liquid while stirring.

    • Allow the mixture to stir for at least 2 hours to ensure maximum adsorption.

    • Filter the mixture. The filtered liquid can now be managed as standard hazardous solvent waste (if applicable), and the carbon, which now contains the adsorbed API, must be disposed of as solid hazardous waste.

  • For Solid Waste:

    • Dissolve the solid compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO).

    • Proceed with the liquid waste deactivation steps outlined above.

  • Disposal of Carbon: The activated carbon containing the adsorbed compound should be air-dried in the fume hood and then placed in the designated solid hazardous waste container.

Phase 4: Final Disposal via Licensed Vendor

Rationale: The final step of the disposal process must be handled by professionals who are equipped and licensed to manage and destroy hazardous chemical waste in compliance with all federal, state, and local regulations.[10][17] High-temperature incineration is the preferred method for the complete destruction of hazardous pharmaceuticals.[14][19]

  • Container Management: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area.

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal vendor to schedule a pickup.

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This creates a chain-of-custody record, which is a legal requirement.[10]

Emergency Spill Management

Rationale: A clear and immediate plan for spill cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and your supervisor.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and, for a large spill of powder, respiratory protection.[16]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[11] Avoid dry sweeping.[16] Carefully scoop the material into your designated hazardous waste container.

    • For Liquids: Cover the spill with absorbent pads or other inert absorbent material. Work from the outside of the spill inward. Place all contaminated materials into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your EHS department.

By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, upholding the highest standards of laboratory safety and professional integrity.

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